hDHODH-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVPBAIVOHJDOC-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Human Dihydroorotate Dehydrogenase (hDHODH) as a Therapeutic Target
An In-depth Technical Guide on the Mechanism of Action of hDHODH-IN-1
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[5][6][7][8] hDHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate (DHO) to orotate, using ubiquinone as an electron acceptor.[2][3][7]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to sustain their growth and division.[5][9] These cells rely heavily on the de novo pathway for pyrimidine synthesis, making hDHODH an attractive therapeutic target for the treatment of cancers, autoimmune disorders, and viral infections.[2][5][6][9] By inhibiting hDHODH, the supply of pyrimidines is depleted, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, the suppression of cell proliferation.[5][7][8]
This compound: A Potent Inhibitor
This compound (also referred to as compound 18d) has been identified as a potent inhibitor of human dihydroorotate dehydrogenase.[10] Its inhibitory action on the pyrimidine biosynthesis pathway forms the basis of its therapeutic potential.[10]
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of hDHODH. By binding to the enzyme, this compound blocks the conversion of dihydroorotate to orotate.[5] This enzymatic blockade has several downstream consequences:
-
Depletion of Pyrimidine Pools : Inhibition of this crucial step leads to a rapid reduction in the intracellular pool of orotate and subsequent pyrimidine nucleotides, including Uridine Monophosphate (UMP), which is the precursor for all other pyrimidines.[5][7] This starves the cell of the necessary building blocks for nucleic acid synthesis.[5]
-
Inhibition of DNA and RNA Synthesis : The resulting shortage of pyrimidine triphosphates (UTP, CTP, and TTP) directly impedes the synthesis of both RNA and DNA, which is catastrophic for rapidly dividing cells.[7][8]
-
Cell Cycle Arrest and Proliferation Inhibition : The inability to replicate DNA and synthesize necessary RNAs forces cells to arrest their progression through the cell cycle, thereby inhibiting overall proliferation.[5][6] This effect is particularly pronounced in cancer cells and activated immune cells, which are highly dependent on this pathway.[4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified both enzymatically and in cell-based assays. For comparison, data for other well-characterized DHODH inhibitors are also presented.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | hDHODH | Enzymatic Assay | 25 nM | [10] |
| This compound | Jurkat cells | Cell Proliferation | 0.02 µM (20 nM) | [10] |
| Brequinar | hDHODH | Enzymatic Assay | 4.5 nM | [2] |
| A771726 (Teriflunomide) | hDHODH | Enzymatic Assay | 411 nM | [2] |
| Indoluidin D | hDHODH | Enzymatic Assay | 210 nM | [2] |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by hDHODH and the point of inhibition by this compound.
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Mechanism of Action Flowchart
This diagram outlines the logical sequence of events following the inhibition of hDHODH by this compound, leading to the ultimate anti-proliferative effect.
Caption: Cellular consequences of hDHODH inhibition by this compound.
Experimental Workflow: On-Target Validation via Rescue Experiment
To confirm that the observed cellular effects of an hDHODH inhibitor are due to its specific action on the intended target, a rescue experiment is performed. This workflow demonstrates the logic of such an experiment.
Caption: Workflow for validating the on-target activity of an hDHODH inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize hDHODH inhibitors.
In Vitro hDHODH Enzymatic Assay
This assay directly measures the enzymatic activity of recombinant hDHODH and its inhibition by a test compound.
-
Objective: To determine the IC50 value of this compound against purified hDHODH.
-
Materials:
-
Recombinant human DHODH (often a truncated form, DHODH/ΔTM, for solubility).[2]
-
Substrate: Dihydroorotate (DHO).[11]
-
Electron Acceptors: 2,6-dichlorophenolindophenol (DCIP) and Coenzyme Q (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone).[11]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[11]
-
Test Compound: this compound at various concentrations.
-
96-well microplate and a plate reader capable of measuring absorbance at ~600 nm.
-
-
Protocol:
-
Prepare a reaction mixture containing DHO, Coenzyme Q, and DCIP in the assay buffer.[11]
-
Add serial dilutions of this compound (or vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding a fixed concentration (e.g., 6 nM) of recombinant hDHODH to each well.[11]
-
Immediately monitor the decrease in absorbance of DCIP over time at 600 nm. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo)
This assay measures the effect of the inhibitor on the viability and proliferation of a cell line.
-
Objective: To determine the IC50 value of this compound in a cellular context.
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach/acclimate overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72-96 hours).[2][11]
-
At the end of the incubation period, add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1; 10 minutes for CellTiter-Glo).
-
Measure the absorbance (for WST-1) or luminescence (for CellTiter-Glo). The signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
-
On-Target Validation by Rescue Experiment
This experiment confirms that the inhibitor's anti-proliferative effect is specifically due to the depletion of pyrimidines.
-
Objective: To demonstrate that the effects of this compound can be reversed by supplementing the culture medium with a downstream product of the pyrimidine pathway.
-
Materials:
-
Protocol:
-
Follow the cell proliferation assay protocol (steps 1 and 2).
-
In a parallel set of wells, co-treat the cells with the serial dilution of this compound and a fixed, high concentration of the rescue agent (e.g., 1 mM orotic acid or 100 µM uridine).[2][11]
-
After the incubation period, measure cell viability as described above.
-
Compare the dose-response curves in the presence and absence of the rescue agent. A significant rightward shift in the IC50 curve in the presence of orotic acid or uridine confirms on-target activity.[2][8]
-
References
- 1. Recent advances of human dihydroorotate dehydrogenase inhibitors for cancer therapy: Current development and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienmag.com [scienmag.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of hDHODH-IN-1: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are critical for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[2][4] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[5][6][7] hDHODH-IN-1, also known as compound 18d, has emerged as a potent inhibitor of this crucial enzyme.[8][9]
Discovery of this compound
The discovery of this compound (compound 18d) was the result of a structure-activity relationship (SAR) study aimed at optimizing a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives.[9] The initial lead compounds were identified through a phenotypic assay measuring the replication of the measles virus, an approach that leverages the virus's dependence on the host cell's pyrimidine pool.[10] Through systematic modifications of the lead structure, researchers identified key structural features that enhance inhibitory activity against hDHODH.[9] This iterative process of synthesis and biological evaluation ultimately led to the identification of compound 18d as a highly potent inhibitor of human DHODH.[9]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core pyrazole and pyridine rings, followed by the introduction of the requisite substituents. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of this compound (Compound 18d)
A detailed experimental protocol for the synthesis of this compound is provided in the original research publication by Lucas-Hourani, M., et al. (2015).[9] The key steps typically involve:
-
Synthesis of the pyrazole intermediate: This often begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
-
Alkylation of the pyrazole: The pyrazole nitrogen is then alkylated with a suitable electrophile to introduce the desired substituent.
-
Synthesis of the pyridine component: The pyridine portion of the molecule is typically synthesized separately and then coupled with the pyrazole intermediate.
-
Coupling reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is commonly employed to connect the pyrazole and pyridine rings.
-
Final modifications: Subsequent chemical transformations may be necessary to install the final functional groups and yield this compound.
For the precise reagents, reaction conditions, and purification methods, researchers are directed to the supplementary information of the primary literature.[9]
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibition of the hDHODH enzyme and robust activity in cell-based assays.[8][9] The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| hDHODH IC50 | 25 ± 5 nM | [9] |
| Jurkat cell proliferation IC50 | 0.02 µM | [8] |
| Measles virus replication pMIC50 | 8.6 | [11] |
Table 1: Quantitative Biological Data for this compound
Signaling Pathway and Experimental Workflow
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of hDHODH.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
hDHODH-IN-1: A Technical Guide to a Potent Pyrimidine Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3] This document outlines the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Concept: Inhibition of Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[2] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[4][5][6] By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant DHODH inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| hDHODH | Enzymatic Assay | 25 nM | [9] |
| Jurkat Cells | Cell Proliferation | 0.02 µM | [9] |
Table 2: Comparative In Vitro Activity of Selected DHODH Inhibitors
| Inhibitor | Target | IC50 | Reference |
| Brequinar | hDHODH | 5.2 nM | [10] |
| BAY-2402234 | hDHODH | 1.2 nM | [10] |
| ASLAN003 | hDHODH | 35 nM | [10] |
| Teriflunomide | hDHODH | 24.5 nM | [11] |
Table 3: Representative Pharmacokinetic Parameters of a DHODH Inhibitor (Emvododstat)
| Parameter | Species | Value | Reference |
| Tmax | Mouse (oral) | 4 h | [12] |
| Tmax | Rat, Dog, Monkey (oral) | 2 - 5 h | [12][13] |
| Protein Binding | Human Plasma | High | [13] |
| Major Metabolism | Human Hepatocytes | O-demethylation followed by glucuronidation | [13] |
Note: The pharmacokinetic data presented is for emvododstat and serves as a representative example for a DHODH inhibitor. Specific pharmacokinetic studies for this compound are required for a complete profile. A reported half-life (t1/2) for this compound is between 27 and 41 minutes, though the experimental context is not specified.[9]
Key Signaling Pathways and Experimental Workflows
Pyrimidine Biosynthesis Pathway and this compound Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Downstream Effects of DHODH Inhibition
Inhibition of DHODH has been shown to impact several downstream signaling pathways beyond the direct depletion of pyrimidines. These include the modulation of HIF-1, β-catenin, and MYC-driven pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization.
hDHODH Enzymatic Assay (DCIP Reduction Method)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
This compound or other test compounds
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Dihydroorotic acid (DHO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations in DMSO.
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound solution to the wells. Include a DMSO-only control.
-
Add CoQ10 and DCIP to the wells.
-
Pre-incubate the plate with recombinant human DHODH at room temperature for 30 minutes.[5]
-
Initiate the reaction by adding DHO to all wells.
-
Immediately measure the absorbance at 600 nm at timed intervals (e.g., every minute for 10 minutes) using a microplate reader.[14]
-
Calculate the rate of DCIP reduction from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (CCK-8 or MTS)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, KYSE150)
-
Complete cell culture medium
-
This compound
-
CCK-8 (Cell Counting Kit-8) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.[7]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[5][14]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu)
-
Cancer cell line capable of forming tumors in mice (e.g., SAS, KYSE150)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[7]
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.
Conclusion
This compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt pyrimidine synthesis and consequently inhibit cell proliferation makes it a valuable tool for research and a promising candidate for the development of novel therapeutics for cancer and autoimmune diseases. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and other inhibitors of this critical metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - Shi - Translational Cancer Research [tcr.amegroups.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. haematologica.org [haematologica.org]
The Role of hDHODH-IN-1 in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-1 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA precursors, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[2] By targeting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[3][4] This technical guide provides an in-depth overview of the function of this compound in cell proliferation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Mechanism of Action
Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[4][5] This reaction is coupled to the electron transport chain via ubiquinone.[6] this compound acts as a competitive inhibitor of hDHODH, binding to the enzyme and preventing the conversion of dihydroorotate to orotate.[1] The resulting depletion of the pyrimidine pool has several downstream effects that collectively inhibit cell proliferation:
-
S-Phase Cell Cycle Arrest: The lack of sufficient pyrimidine nucleotides, which are essential for DNA replication, leads to an arrest of the cell cycle in the S-phase.[3][7]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis.[8][9] This is often mediated by the activation of key apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[8]
-
Downregulation of Oncogenic Signaling: Inhibition of hDHODH has been shown to downregulate the expression of the proto-oncogene c-Myc, a key driver of cell proliferation in many cancers.[3][10] Concurrently, it can lead to the upregulation of tumor suppressor proteins like p21.[3]
-
Activation of p53: The stress induced by pyrimidine depletion can lead to the activation of the tumor suppressor protein p53, which can, in turn, induce cell cycle arrest or apoptosis.[11][12]
Quantitative Data: Anti-proliferative Activity of this compound and Analogs
The efficacy of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC50 values of this compound and other relevant DHODH inhibitors across various cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| This compound | hDHODH | Jurkat (Acute T cell leukemia) | 0.02 | [1] |
| This compound | hDHODH Enzyme Activity | - | 0.025 | [1] |
| Compound 8 (hDHODH Inhibitor) | hDHODH | DLD-1 (Colorectal carcinoma) | 0.066 | [13] |
| Indoluidin D | hDHODH | HL-60 (Acute promyelocytic leukemia) | 0.0044 | [14] |
| Brequinar | hDHODH | Neuroblastoma Cell Lines | Low nanomolar range | [15] |
| Meds433 | hDHODH | CML CD34+ cells | Starting at 0.1 | [9] |
| 13t (Teriflunomide derivative) | hDHODH | Raji (Human lymphoma) | 0.0077 | [5] |
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as CCK-8 or MTT.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HL-60)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal violet staining solution (0.1%)[16]
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 2,000 cells per well) into 6-well plates.[16]
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for approximately 2 weeks, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[16]
-
Staining: After colonies have formed, wash the wells with PBS, fix the cells with methanol, and stain with 0.1% crystal violet solution.[16]
-
Analysis: Wash the plates with water, allow them to dry, and count the number of colonies in each well.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 16. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of hDHODH-IN-1 in the Anti-Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of human dihydroorotate dehydrogenase (hDHODH) inhibitors, with a specific focus on hDHODH-IN-1, in modulating the anti-inflammatory response. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes. Inhibition of hDHODH presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This document summarizes the mechanism of action, key signaling pathways involved, quantitative data on the anti-inflammatory effects of representative hDHODH inhibitors, and detailed experimental protocols for relevant in vitro and in vivo assays.
Introduction: hDHODH as a Therapeutic Target for Inflammation
Inflammatory and autoimmune diseases are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. A key feature of these conditions is the clonal expansion of activated lymphocytes, which are highly dependent on the de novo synthesis of pyrimidines for their proliferation. Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1] By inhibiting hDHODH, the supply of pyrimidines to activated immune cells is restricted, thereby suppressing their proliferation and effector functions. This targeted approach offers a potential therapeutic window, as resting or quiescent cells primarily utilize the pyrimidine salvage pathway and are less affected by hDHODH inhibition.[1]
This compound is a potent inhibitor of hDHODH, and while specific data on its anti-inflammatory effects are emerging, the broader class of DHODH inhibitors, including the active metabolite of leflunomide (A771726) and brequinar, have been extensively studied and provide a strong rationale for the anti-inflammatory potential of this compound.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the hDHODH enzyme. This leads to a depletion of the intracellular pyrimidine pool, which in turn has several downstream consequences that contribute to its anti-inflammatory effects:
-
Inhibition of T-cell Proliferation: Activated T-cells undergo rapid proliferation, a process that requires significant DNA and RNA synthesis and is therefore highly dependent on the de novo pyrimidine synthesis pathway. By limiting the availability of pyrimidines, hDHODH inhibitors effectively halt the cell cycle and curb the expansion of pathogenic T-cell populations.
-
Modulation of Cytokine Production: hDHODH inhibition has been shown to suppress the production of pro-inflammatory cytokines by immune cells. This is achieved through multiple mechanisms, including the direct impact on the proliferation of cytokine-producing cells and the interference with key signaling pathways that regulate cytokine gene expression.
-
Interference with Mitochondrial Respiration: hDHODH is functionally linked to the mitochondrial electron transport chain. Its inhibition can affect mitochondrial function and the production of reactive oxygen species (ROS), which are important signaling molecules in inflammation.[1][2]
Signaling Pathways Modulated by hDHODH Inhibition
The anti-inflammatory effects of hDHODH inhibitors are not solely due to the cytostatic effect on lymphocytes but also involve the modulation of crucial inflammatory signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies with the active metabolite of leflunomide, A771726, have demonstrated that DHODH inhibition can suppress the activation of NF-κB.[1] This is thought to occur through the depletion of pyrimidines, which may indirectly affect the function of key components of the NF-κB signaling cascade.
References
Investigating the Antiviral Properties of hDHODH-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral properties of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). By targeting a crucial host enzyme required for de novo pyrimidine biosynthesis, this compound presents a promising broad-spectrum antiviral strategy with a high barrier to resistance. This document details the compound's mechanism of action, summarizes its known antiviral activity, and provides comprehensive experimental protocols for its evaluation.
Core Concepts: Targeting Host Pyrimidine Synthesis
Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication.[1] A critical pathway for many viruses, particularly RNA viruses, is the de novo synthesis of pyrimidines, which are essential building blocks for viral nucleic acids.[1] The fourth and rate-limiting step in this pathway is the oxidation of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1]
By inhibiting hDHODH, compounds like this compound deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary components for genome replication and proliferation.[1] This host-targeting approach offers significant advantages over traditional direct-acting antivirals (DAAs), including broad-spectrum activity against multiple viruses and a reduced likelihood of developing drug resistance, as the target is a stable host protein.[1]
This compound: A Potent Pyrimidine Synthesis Inhibitor
This compound, also identified as compound 18d, is a potent and selective inhibitor of human DHODH.[1][2] Its inhibitory action has been demonstrated to translate into significant antiviral effects in cell-based assays.
Quantitative Antiviral Data
The antiviral and cytotoxic properties of this compound have been evaluated, demonstrating a favorable selectivity index. The following tables summarize the available quantitative data.
| Enzymatic Inhibition | |
| Target | Human Dihydroorotate Dehydrogenase (hDHODH) |
| IC50 | 25 ± 5 nM[3] |
| Antiviral Activity | |
| Virus | Measles Virus |
| pMIC50 | 8.6[2] |
| MIC50 | ~2.5 nM (calculated) |
| Cell Line | Not specified in provided abstracts |
| Cellular Proliferation Inhibition | |
| Cell Line | Jurkat T lymphocyte cells |
| IC50 | 0.02 µM (20 nM)[1] |
Note: pMIC50 is the negative log of the 50% minimal inhibitory concentration. A higher pMIC50 indicates greater potency.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of pyrimidine biosynthesis, which directly impacts viral replication. This can be visualized through the following signaling pathway.
Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.
Furthermore, inhibition of pyrimidine synthesis has been shown to activate the interferon-stimulated response element (ISRE), suggesting a potential secondary mechanism involving the innate immune system.
Caption: Workflow of this compound leading to ISRE activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating the antiviral properties of this compound.
Measles Virus Replication Assay (Phenotypic Assay)
This assay is used to determine the concentration at which an inhibitor reduces viral replication by 50% (MIC50 or EC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Recombinant measles virus expressing luciferase
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Seed Vero cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the growth medium from the cells and infect with the recombinant measles virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
Determine the MIC50/EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay is essential to determine the concentration of the compound that is toxic to the host cells (CC50) and to calculate the selectivity index (SI = CC50/EC50).
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
DMEM with FBS
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates as for the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include a cell-only control with no compound.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
hDHODH Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of the compound on the purified hDHODH enzyme.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
This compound
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, dihydroorotate, decylubiquinone, and DCIP.
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the purified hDHODH enzyme.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of this decrease is proportional to the enzyme activity.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Pyrimidine Rescue Assay
This assay confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine synthesis pathway.
Caption: Logical workflow of the pyrimidine rescue experiment.
Procedure:
-
Follow the protocol for the Measles Virus Replication Assay.
-
In parallel with the addition of this compound, supplement the medium in a subset of wells with an exogenous source of pyrimidines (e.g., uridine).
-
As a control, supplement another subset of wells with an exogenous purine (e.g., guanosine).
-
Measure viral replication as previously described. A restoration of viral replication in the presence of uridine, but not guanosine, confirms that this compound's antiviral effect is due to the specific inhibition of pyrimidine biosynthesis.[3]
Conclusion
This compound is a potent inhibitor of the host enzyme hDHODH, demonstrating significant antiviral activity through the depletion of the pyrimidine nucleotide pool essential for viral replication. Its host-targeting mechanism of action suggests a potential for broad-spectrum efficacy and a high barrier to the development of viral resistance. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other inhibitors of this promising antiviral target. Further studies are warranted to explore the full antiviral spectrum of this compound and its potential for in vivo efficacy.
References
Validating hDHODH as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of human dihydroorotate dehydrogenase (hDHODH) in cancer cells, with a specific focus on the potent inhibitor hDHODH-IN-1. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: The Rationale for Targeting hDHODH in Oncology
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA and RNA synthesis.[2] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are heavily reliant on the de novo synthesis pathway, making hDHODH an attractive therapeutic target.[1][2] Inhibition of hDHODH leads to pyrimidine depletion, subsequently causing cell cycle arrest, apoptosis, and differentiation in various cancer models.[3][4]
This compound is a potent inhibitor of hDHODH, demonstrating significant anti-proliferative effects in cancer cells. This guide will delve into the experimental evidence supporting the validation of hDHODH as a cancer target using this and other related inhibitors.
Quantitative Analysis of hDHODH Inhibition
The efficacy of hDHODH inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against both the isolated enzyme and various cancer cell lines.
Table 1: In Vitro this compound Activity
| Target/Cell Line | IC50 | Reference |
| hDHODH Enzyme | 25 nM | [5] |
| Jurkat (T-cell leukemia) | 0.02 µM | [5] |
Table 2: Comparative IC50 Values of Other DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 µM | [3] |
| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 µM | [3] |
| Leflunomide | SW620 | Colorectal Carcinoma | 173.9 µM | [3] |
| Brequinar | Neuroblastoma Cell Lines | Neuroblastoma | Low nM range | [6] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | [4] |
| Compound 8 | DLD-1 | Colorectal Adenocarcinoma | 0.066 µM | [7] |
Core Signaling Pathways Modulated by hDHODH Inhibition
Inhibition of hDHODH triggers a cascade of cellular events that impact key signaling pathways integral to cancer cell survival and proliferation.
The De Novo Pyrimidine Synthesis Pathway and its Inhibition
The primary mechanism of action of hDHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway, leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis.
Induction of Hypoxia-Inducible Factor 1α (HIF-1α) Signaling
hDHODH activity is linked to mitochondrial respiration and reactive oxygen species (ROS) production, which can influence the stability of HIF-1α, a key transcription factor in cancer progression.[8]
Activation of the p53 Tumor Suppressor Pathway
Depletion of the pyrimidine pool by hDHODH inhibitors can induce replicative stress, leading to the activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis.[9]
Modulation of the Wnt/β-catenin Signaling Pathway
Emerging evidence suggests a link between hDHODH and the Wnt/β-catenin pathway. In some cancers, hDHODH has been shown to stabilize β-catenin, promoting its nuclear translocation and the transcription of target genes involved in proliferation.[3]
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to validate the targeting of hDHODH in cancer cells.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis - Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
This compound or other test compounds
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound or other test compounds
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as DHODH, p53, and β-catenin.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-hDHODH, anti-p53, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The validation of hDHODH as a therapeutic target in cancer is supported by a robust body of evidence. Potent inhibitors like this compound effectively suppress cancer cell proliferation by disrupting the essential de novo pyrimidine synthesis pathway. This primary mechanism triggers downstream effects on critical signaling pathways, including the activation of the p53 tumor suppressor and modulation of HIF-1α and β-catenin signaling, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of hDHODH inhibitors in preclinical and clinical settings, paving the way for novel and effective cancer therapies.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Efficacy of hDHODH-IN-1 in Preclinical Autoimmune Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro and in vivo studies of hDHODH-IN-1 and related compounds in the context of autoimmune disease models. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapies aimed at mitigating the proliferation of rapidly dividing cells, such as activated lymphocytes in autoimmune disorders.[1][2][3][4][5][6] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.
Quantitative Data Summary
The inhibitory potential of this compound and a related compound, ascochlorin (ASC), has been evaluated in both enzymatic and cell-based assays, as well as in a preclinical animal model of rheumatoid arthritis.
In Vitro Activity of this compound
| Compound | Assay | Target | IC50 |
| This compound | Enzymatic Assay | hDHODH | 25 nM |
| This compound | Cell Proliferation Assay | Jurkat cells | 0.02 µM |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy of a Structurally Related hDHODH Inhibitor (Ascochlorin) in a Rat Collagen-Induced Arthritis (CIA) Model
While specific in vivo data for this compound in autoimmune models is not yet publicly available, studies on ascochlorin (ASC), a competitive inhibitor of hDHODH, provide valuable insights into the potential efficacy of this class of compounds.[7]
| Animal Model | Treatment | Key Findings | Reference |
| Rat Collagen-Induced Arthritis (CIA) | Ascochlorin (ASC) | Significantly attenuated arthritis severity. | [7] |
| Mouse Ear Swelling Model | Ascochlorin (ASC) | Significantly reduced ear edema. | [7] |
| Mouse Allogenic Skin Graft Model | Ascochlorin (ASC) | Increased survival time of skin grafts. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols employed in the evaluation of hDHODH inhibitors.
hDHODH Enzymatic Assay
The inhibitory activity of compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
Protocol:
-
Recombinant human DHODH enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by the addition of the substrates, dihydroorotate and coenzyme Q.
-
The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Jurkat Cells)
This assay assesses the cytostatic effect of hDHODH inhibitors on immune cells.
Protocol:
-
Jurkat cells, a human T-lymphocyte cell line, are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Cell viability and proliferation are determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease.[7]
Protocol:
-
Induction of Arthritis: Susceptible strains of rats or mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days later.
-
Treatment: The test compound (e.g., ascochlorin) is administered orally or via another appropriate route, starting at a predefined time point relative to the initial immunization (e.g., from the day of the booster immunization for a therapeutic regimen).
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The total arthritis score is the sum of the scores for all four paws.
-
Paw Volume/Thickness: Paw swelling can be quantified using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage erosion, and bone resorption.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) and anti-collagen antibodies by ELISA.[8]
-
Signaling Pathways and Experimental Workflows
The mechanism of action of hDHODH inhibitors in the context of autoimmune diseases involves the modulation of key signaling pathways that govern lymphocyte activation and inflammation.
DHODH Inhibition and T-Cell Activation Signaling Pathway
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the proliferation of activated T-lymphocytes. This pyrimidine starvation is thought to interfere with critical signaling pathways such as NF-κB and JAK-STAT, which are central to the transcriptional activation of genes promoting inflammation and cell division.[8][9][10][11]
Caption: Inhibition of hDHODH by this compound disrupts pyrimidine synthesis, impacting T-cell proliferation and cytokine production.
Experimental Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Model
This workflow outlines the key steps in a preclinical study designed to assess the efficacy of an hDHODH inhibitor in a mouse model of rheumatoid arthritis.
Caption: Workflow for a preclinical study of this compound in a mouse model of collagen-induced arthritis.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid dehydrogenase 1 inhibition attenuates collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]
- 10. NF-κB and STAT3 activation in CD4 T cells in pediatric MOG antibody-associated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protein-cell.net [protein-cell.net]
Methodological & Application
Application Notes and Protocols for hDHODH-IN-1: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making hDHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases. hDHODH-IN-1 is a potent and selective inhibitor of hDHODH, demonstrating significant anti-inflammatory and anti-proliferative effects in preclinical studies. These application notes provide a detailed protocol for the synthesis of a representative potent hDHODH inhibitor and key experimental procedures for its characterization in a research setting.
Synthesis Protocol of a Potent hDHODH Inhibitor
Overall Reaction Scheme:
A novel class of human DHODH inhibitors can be synthesized based on a 6‐isopropyl‐1,5,6,7‐tetrahydro‐4H‐benzo[d][2][3][4]triazol‐4‐one scaffold.[1]
Materials and Reagents:
| Reagent | Supplier | Cat. No. |
| (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol | Sigma-Aldrich | Varies |
| Boron trifluoride etherate (BF₃·OEt₂) | Sigma-Aldrich | Varies |
| tert-Butyl nitrite (tert-BuONO) | Sigma-Aldrich | Varies |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | Varies |
| Pentane | Sigma-Aldrich | Varies |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Varies |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Varies |
| Trimethylacetyl chloride | Sigma-Aldrich | Varies |
Experimental Procedure:
Step 1: Diazotization of (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol [1]
-
To a suspension of boron trifluoride etherate (0.9 mL, 7 mmol) at -15 °C, add a solution of (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol (680 mg, 2.67 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Stir the mixture for 30 minutes at -15 °C.
-
Add tert-butyl nitrite (0.8 mL, 7 mmol) to the reaction mixture.
-
Continue stirring at -15 °C for 1 hour.
-
Raise the temperature to 5 °C.
-
Add pentane (10 mL) to precipitate the product.
-
Collect the precipitate by filtration and wash with pentane.
Step 2: General Procedure for Pivaloyl Protecting Group (if required for analogs) [4]
-
Dissolve the corresponding aminopyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.25 equivalents).
-
Stir the solution on an ice bath for 20 minutes.
-
Add trimethylacetyl chloride (1.1 equivalents) dropwise.
-
Allow the solution to warm to room temperature.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM (3 times).
-
Dry the combined organic layers with magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
Table 1: Summary of a Representative Synthesis Product [1]
| Compound | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |
| 1291 | 42.9 | 7.52–7.47 (m, 1H), 7.44 (d, J = 6.2 Hz, 1H), 7.33 (s, 2H), 7.22 (d, J = 8.8 Hz, 1H), 4.76 (s, 2H), 3.66 (s, 2H) |
Experimental Protocols for Characterization
1. hDHODH Enzymatic Activity Assay
This protocol is used to determine the inhibitory potency (IC₅₀) of the synthesized compound against hDHODH.
Materials:
-
Recombinant human hDHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q₀ (CoQ₀) or Coenzyme Q₁₀
-
Tris buffer (50 mM, pH 8.0)
-
Triton X-100
-
Synthesized inhibitor compound (e.g., this compound)
-
96-well microplate
-
Microplate reader
-
Prepare a reaction buffer containing 50 mM Tris (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 200 μM DCIP, and 100 μM Coenzyme Q₁₀.[5]
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
Add the inhibitor dilutions to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the recombinant hDHODH enzyme (final concentration ~15 nM) to each well and incubate for 10-30 minutes at room temperature.[5][6]
-
Initiate the reaction by adding the substrate, dihydroorotate (final concentration 500 μM).[5]
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 6-10 minutes) using a microplate reader.[5][6] The rate of DCIP reduction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
2. Cell Proliferation Assay
This assay assesses the effect of the hDHODH inhibitor on the growth of cancer cell lines.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized inhibitor compound
-
Uridine (for rescue experiments)
-
96-well cell culture plates
-
Cell counting kit-8 (CCK-8) or CellTiter-Glo reagent
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure: [8]
-
Seed cells into 96-well plates at an appropriate density (e.g., 1500 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of the inhibitor compound. Include a DMSO-only control. For rescue experiments, add uridine (e.g., 100 μM) to a parallel set of wells.[9]
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[8]
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
3. Cell Cycle Analysis
This protocol determines the effect of the hDHODH inhibitor on cell cycle progression.
Materials:
-
Cancer cell line
-
Synthesized inhibitor compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure: [10]
-
Treat cells with the inhibitor compound at a concentration around its GI₅₀ for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. Inhibition of hDHODH typically leads to an accumulation of cells in the S-phase of the cell cycle.[10]
Visualizations
Caption: Synthesis workflow for a potent hDHODH inhibitor.
Caption: Mechanism of action of this compound.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent inhibitors of the malaria parasite dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-1 In Vitro Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes.[3][4] Consequently, hDHODH has emerged as a significant therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[3][4][5] hDHODH-IN-1 is a potent inhibitor of this enzyme, demonstrating significant potential in preclinical studies.[6][7]
These application notes provide a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of compounds such as this compound against recombinant human DHODH. The described method is a continuous colorimetric assay that monitors the reduction of 2,6-dichlorophenolindophenol (DCIP), which serves as a terminal electron acceptor in the reaction.
Principle of the Assay
The enzymatic activity of hDHODH is determined by monitoring the rate of dihydroorotate (DHO) oxidation. In this assay, a substitute for the natural electron acceptor coenzyme Q10, such as decylubiquinone or 2,3-dimethoxy-5-methyl-p-benzoquinone, is used to transfer electrons from FMN on the enzyme to the final electron acceptor, DCIP. The reduction of the blue-colored DCIP to its colorless form is measured spectrophotometrically, and the rate of this reduction is proportional to the hDHODH enzyme activity. The inhibitory effect of a compound is quantified by measuring the decrease in the rate of DCIP reduction in its presence.
Data Presentation
The inhibitory potency of this compound and other common DHODH inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized hDHODH inhibitors.
| Compound | Target | IC50 Value (nM) |
| This compound | hDHODH | 25[6][7] |
| Brequinar | hDHODH | 5.2 - 20 |
| A77 1726 (Teriflunomide) | hDHODH | 179 - 411[8][9] |
| Farudodstat (ASLAN003) | hDHODH | 35[4] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human DHODH (hDHODH): N-terminally His-tagged, with the transmembrane domain deleted for improved solubility.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100.
-
L-Dihydroorotic acid (DHO): Substrate. Prepare a stock solution in a suitable solvent (e.g., 40 mM in DMF).
-
Decylubiquinone: Electron acceptor. Prepare a stock solution in a suitable solvent (e.g., 20 mM in DMSO). Alternatively, 2,3-dimethoxy-5-methyl-p-benzoquinone can be used.
-
2,6-Dichlorophenolindophenol sodium salt hydrate (DCIP): Final electron acceptor and colorimetric indicator. Prepare a fresh stock solution (e.g., 2 mM in absolute ethanol or assay buffer).
-
This compound (or other test compounds): Prepare a stock solution in 100% DMSO.
-
96-well clear flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 600 nm.
Assay Protocol
-
Prepare the Reagent Master Mix: In a suitable tube, prepare a master mix of the assay components, excluding the substrate (DHO), for the required number of wells. The final concentrations in the reaction well should be optimized, but typical concentrations are:
-
50 mM Tris-HCl, pH 8.0
-
150 mM KCl
-
0.1% Triton X-100
-
100 µM Decylubiquinone
-
120 µM DCIP
-
Recombinant hDHODH (e.g., 0.4 µg/mL)
-
-
Prepare Test Compound Dilutions: Serially dilute this compound or other test compounds in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., from 100 µM to 0.1 nM).
-
Set up the Assay Plate:
-
Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (for control wells) to the appropriate wells of the 96-well plate.
-
Add the Reagent Master Mix to each well.
-
Include a "Substrate Blank" control containing the Reagent Master Mix and DMSO but no enzyme.
-
Include a "No Inhibitor" control containing the Reagent Master Mix and DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction:
-
Prepare a solution of the substrate, L-Dihydroorotic acid, in assay buffer.
-
Add the DHO solution to all wells to initiate the enzymatic reaction. The final concentration of DHO should be optimized (e.g., 500 µM).
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 600 nm. Record the absorbance every 30-60 seconds for a total of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each well by determining the rate of decrease in absorbance over time (mOD/min) from the linear portion of the kinetic curve.
-
Correct the velocities of the test wells by subtracting the velocity of the "Substrate Blank" control.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
hDHODH In Vitro Enzyme Assay Workflow
Caption: Workflow for the hDHODH in vitro inhibitory assay.
De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for hDHODH-IN-1 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), in various in vitro experimental settings.
Introduction to this compound
This compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[2][3] By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to the suppression of cell proliferation.[3] This mechanism makes hDHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases, where rapid cell proliferation is a hallmark.[2][3][4] this compound has demonstrated significant inhibitory activity in both enzymatic and cell-based assays.[5]
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound is insoluble in water and ethanol but highly soluble in dimethyl sulfoxide (DMSO).[6]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (247.89 mM)[5] | Ultrasonic treatment may be needed to achieve this concentration.[5] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[5][6] |
| Water | Insoluble[6] | |
| Ethanol | Insoluble[6] |
Protocol for Stock Solution Preparation
-
Reagent Handling: Warm the vial of this compound to room temperature before opening to minimize moisture absorption.
-
Solvent Preparation: Use fresh, high-quality, anhydrous DMSO.
-
Stock Solution (e.g., 10 mM):
-
Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note on Working Solutions: When preparing working solutions for cell culture experiments, it is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5%, and ideally below 0.1%, as concentrations above this can affect cell viability and experimental outcomes.[8][9] To avoid precipitation, dilute the DMSO stock directly into the pre-warmed cell culture medium with vigorous mixing.[10]
In Vitro Activity of this compound
This compound exhibits potent inhibitory activity against the hDHODH enzyme and demonstrates anti-proliferative effects in various cell lines.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Enzymatic Assay | Human DHODH (hDHODH) | 25 nM[5] | [5] |
| Cell Proliferation Assay | Jurkat (Human T lymphocyte) | 0.02 µM (20 nM)[5] | [5] |
| Antiviral Assay | Measles Virus Replication | Effective at 4, 20, 100 nM[5] | [5] |
Signaling Pathway and Mechanism of Action
hDHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located on the inner mitochondrial membrane.[2][11][12] It catalyzes the oxidation of dihydroorotate to orotate, a critical step for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][13] Inhibition of hDHODH by this compound blocks this pathway, leading to pyrimidine depletion and subsequent cell cycle arrest, primarily in the S-phase, and inhibition of cell proliferation.[14]
Caption: Inhibition of the de novo pyrimidine pathway by this compound.
Experimental Protocols
hDHODH Enzymatic Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of this compound on recombinant human DHODH enzyme activity. The assay typically measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[12]
Caption: Workflow for an in vitro hDHODH enzymatic inhibition assay.
Materials:
-
Recombinant human DHODH (rhDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
This compound (serial dilutions in DMSO)
-
L-dihydroorotic acid (DHO)
-
Coenzyme Q10 (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
96-well clear-bottom plate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer.
-
Enzyme and Inhibitor Addition: In a 96-well plate, add rhDHODH to each well. Then, add the desired concentrations of this compound (e.g., in a dose-response manner). Include a vehicle control with DMSO only.
-
Pre-incubation: Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[12][15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing DHO, Coenzyme Q10, and DCIP to each well.[12]
-
Measurement: Immediately begin measuring the decrease in absorbance at 600 nm (for DCIP) at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[16]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of this compound on the proliferation of cancer cell lines, such as Jurkat cells.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Jurkat cells (or other rapidly proliferating cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach or acclimate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (e.g., <0.2%). Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[5]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Uridine Rescue Assay
This assay is crucial to confirm that the anti-proliferative effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the enzymatic block by fueling the pyrimidine salvage pathway.[4][15]
Materials:
-
Same materials as the Cell Proliferation Assay
-
Uridine stock solution (sterile-filtered)
Procedure:
-
Experimental Setup: Follow the same procedure as the Cell Proliferation Assay (Section 5.2).
-
Co-treatment: Set up parallel treatment groups. One set of wells will be treated with this compound alone. A second set will be co-treated with this compound and a supplemental concentration of uridine (typically around 100 µM).[4][15]
-
Incubation and Measurement: Incubate the plates and measure cell viability as described previously.
-
Data Analysis: Compare the cell viability in the wells treated with this compound alone to those co-treated with this compound and uridine. A significant restoration of cell viability in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of hDHODH.[15]
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. hDHODH-IN-5 | Dehydrogenase | TargetMol [targetmol.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: hDHODH-IN-1 in Measles Virus Replication Studies
Introduction
The human dihydroorotate dehydrogenase (hDHODH) enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the rate-limiting step of converting dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3] RNA viruses, including the measles virus (MV), are particularly dependent on the host cell's pyrimidine pool for the rapid replication of their RNA genomes.[1][4] Consequently, targeting host factors like hDHODH presents a promising broad-spectrum antiviral strategy with a high barrier to the development of viral resistance.[1][5]
hDHODH-IN-1 and its analogs are potent inhibitors of this enzyme, effectively depleting the intracellular pyrimidine pool required for viral replication.[6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing hDHODH inhibitors in the study of measles virus replication.
Mechanism of Action
Measles virus, a negative-sense single-stranded RNA virus, utilizes a viral RNA-dependent RNA polymerase (RdRp) for the transcription and replication of its genome within the host cell cytoplasm.[8][9] This process demands a substantial supply of ribonucleotides (ATP, GTP, CTP, and UTP) from the host cell. By inhibiting hDHODH, this compound blocks the synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[1][10] The resulting depletion of UTP and CTP pools directly limits the synthesis of new viral RNA, thereby suppressing viral replication.[6][11]
Caption: Mechanism of this compound antiviral activity.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of specific hDHODH inhibitors against measles virus and provides context with data from other RNA viruses. The potency is often expressed as pMIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar units. A higher pMIC50 value indicates greater potency.
| Compound | Virus Target | Assay Type | Potency (pMIC50) | Potency (IC50) | Reference |
| hDHODH-IN-4 | Measles Virus | Virus Replication | 8.8 | ~1.58 nM | [7] |
| hDHODH-IN-3 | Measles Virus | Virus Replication | 8.6 | ~2.51 nM | [7] |
| Teriflunomide | Influenza A (H1N1) | Antiviral Activity | - | 35.02 µM | [12] |
| Teriflunomide | SARS-CoV-2 | Antiviral Activity | - | 26.06 µM | [12] |
| Brequinar | Dengue Virus (DENV) | Antiviral Activity | - | 17-61 nM | [12] |
| Brequinar | Zika Virus (ZIKV) | Antiviral Activity | - | 17-61 nM | [12] |
Experimental Protocols
1. Cell Culture and Virus Stocks
-
Cell Lines: Vero cells expressing the measles virus receptor SLAM (Vero/hSLAM) are commonly used for measles virus propagation and infection studies. Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
Virus: Use a laboratory-adapted strain of measles virus (e.g., Edmonston strain). Propagate the virus in Vero/hSLAM cells and titer the viral stock using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay. Aliquot and store the virus at -80°C.
2. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.
-
Procedure:
-
Seed Vero/hSLAM cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
3. Antiviral Activity Assay (Yield Reduction Assay)
This assay quantifies the reduction in infectious virus production in the presence of the inhibitor.
-
Procedure:
-
Seed Vero/hSLAM cells in 24-well plates and grow to 90-95% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2-4 hours.
-
Infect the cells with measles virus at a Multiplicity of Infection (MOI) of 0.01-0.1 for 1 hour at 37°C.
-
Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate for 24-48 hours, until cytopathic effect (CPE) is observed in the virus control wells.
-
Harvest the cells and supernatant, and lyse the cells by three freeze-thaw cycles.
-
Determine the viral titer in the lysates using a TCID50 or plaque assay.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of virus inhibition against the logarithm of the compound concentration. The Selectivity Index (SI = CC50/IC50) can be calculated to assess the therapeutic window.
4. Viral RNA Quantification (RT-qPCR)
This protocol measures the direct impact of this compound on the levels of viral RNA synthesis.
-
Procedure:
-
Conduct the infection experiment as described in the Yield Reduction Assay (Protocol 3).
-
At a specific time point post-infection (e.g., 24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Perform a two-step or one-step reverse transcription-quantitative PCR (RT-qPCR) using primers specific for a measles virus gene (e.g., the N or P gene) and a host housekeeping gene (e.g., GAPDH or ACTB) for normalization.[13][14]
-
-
Data Analysis: Use the ΔΔCt method to calculate the relative fold change in viral RNA levels in treated samples compared to the untreated virus control.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for evaluating the anti-measles virus activity of this compound.
Caption: Workflow for assessing this compound antiviral efficacy.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential treatment of COVID-19 by inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Dynamics of Viral RNA Synthesis during Measles Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measles virus - Wikipedia [en.wikipedia.org]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxiredoxin 1 Is Required for Efficient Transcription and Replication of Measles Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequence of Events in Measles Virus Replication: Role of Phosphoprotein-Nucleocapsid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Efficacy of hDHODH-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antiviral efficacy of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). The protocols outlined below cover the determination of antiviral activity, cytotoxicity, and the mechanism of action.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells and the replication of various viruses.[1] By inhibiting hDHODH, compounds like this compound can deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and DNA synthesis. This host-targeting approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[2][3] this compound is a potent inhibitor of hDHODH with an IC50 of 25 nM.[4]
The primary mechanism of action of hDHODH inhibitors is the blockade of the fourth step in the de novo pyrimidine biosynthesis pathway, the conversion of dihydroorotate to orotate.[5] This leads to a reduction in the pyrimidine pool required for viral replication.[6] Some hDHODH inhibitors have also been shown to stimulate the expression of interferon-stimulated genes (ISGs), contributing to their antiviral effect.[6]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant hDHODH inhibitors for comparative purposes.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| hDHODH IC50 | - | 25 nM | [4] |
| Cell Proliferation IC50 | Jurkat | 0.02 µM | [4] |
| Antiviral Activity | - | Blocks measles virus replication at 4, 20, and 100 nM | [4] |
Table 2: Comparative Antiviral Activity of Selected hDHODH Inhibitors
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| S416 | SARS-CoV-2 | Vero | 17 nM | >178.5 µM | >10,505.88 | [7] |
| S312 | Influenza A (H1N1) | MDCK | 2.37 µM | >200 µM | >84.39 | [7] |
| Brequinar | LCMV | A549 | Low nM range | >10 µM | >1000 | [1] |
| Teriflunomide | Influenza A (H1N1) | MDCK | 35.02 µM | 178.50 µM | 5.10 | [7] |
Experimental Protocols
Below are detailed protocols for the assessment of the antiviral efficacy of this compound.
1. Cell Culture and Virus Propagation
-
Cell Lines: Select appropriate cell lines for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza virus, A549 for various respiratory viruses). Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Virus Stocks: Propagate virus stocks in the selected cell lines. Titer the virus stocks using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to determine the viral titer in plaque-forming units per milliliter (PFU/mL) or TCID50/mL.
2. Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Materials:
-
96-well cell culture plates
-
Selected host cell line
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
-
-
Procedure:
-
Seed the 96-well plates with host cells at a density of 2.5 × 10^4 cells/well and incubate overnight.[8]
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a cell-only control.
-
Incubate the plates for 48-72 hours (the incubation time should match the duration of the antiviral assay).
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
3. Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
-
Materials:
-
24-well or 48-well cell culture plates
-
Host cell line
-
Virus stock
-
This compound stock solution
-
Cell culture medium
-
-
Procedure:
-
Seed the plates with host cells and grow to 90-95% confluency.
-
Prepare serial dilutions of this compound in infection medium (low serum or serum-free medium).
-
Pre-treat the cells with the diluted compound for 1-2 hours before infection.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 24-72 hours, depending on the virus replication cycle.
-
Harvest the cell supernatants and determine the viral titer using a plaque assay or TCID50 assay.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of virus inhibition against the compound concentration and fitting the data to a dose-response curve.
-
4. Mechanism of Action: Rescue Experiment
This experiment confirms that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Materials:
-
Same as the antiviral activity assay
-
Uridine stock solution (e.g., 100 mM in water)
-
Orotic acid stock solution (e.g., 100 mM in water)
-
-
Procedure:
-
Follow the protocol for the antiviral activity assay.
-
In a parallel set of experiments, add a final concentration of 100 µM uridine or 1 mM orotic acid to the medium along with this compound at its EC90 concentration.[9]
-
After the incubation period, harvest the supernatants and titer the virus.
-
A reversal of the antiviral effect in the presence of uridine or orotic acid confirms that this compound acts by inhibiting the de novo pyrimidine synthesis pathway.
-
Visualizations
References
- 1. Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of DHODH Expression Following hDHODH-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for various diseases. hDHODH-IN-1 is a potent and selective inhibitor of human DHODH (hDHODH), which functions by blocking the enzyme's catalytic activity, thereby depleting the pyrimidine pool and arresting cell proliferation.
A key aspect of characterizing the cellular effects of a targeted inhibitor is to determine its impact on the expression level of its protein target. This application note provides a detailed protocol for performing Western blot analysis to assess DHODH protein expression in cultured cells following treatment with this compound. Contrary to what might be expected from a compensatory cellular response, studies on various DHODH inhibitors have indicated that they effectively inhibit the enzyme's activity without significantly altering the total cellular protein expression of DHODH.[1] This suggests that the primary mechanism of action is direct enzymatic inhibition rather than regulation of DHODH protein levels.
Data Presentation
The following table summarizes the expected qualitative results from a Western blot analysis of DHODH expression after treatment with a DHODH inhibitor. While specific quantitative data for this compound is not extensively published, the findings with other DHODH inhibitors, such as A771726 and Brequinar (BQR), consistently show no significant change in DHODH protein levels.[1]
| Treatment Group | DHODH Protein Expression (Relative to Loading Control) | Expected Outcome |
| Vehicle Control (e.g., DMSO) | Baseline | Normal DHODH expression |
| This compound (Effective Concentration) | No significant change | DHODH protein levels remain comparable to the vehicle control |
Note: The effective concentration of this compound should be determined by cell proliferation assays (e.g., IC50 determination) for the specific cell line being used.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., A375 melanoma, Jurkat T-cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence/Growth: Allow the cells to adhere and grow in standard culture conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 10 nM to 1 µM. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubation: Replace the medium in the wells with the medium containing this compound or vehicle control. Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 48-hour time point is often sufficient to observe the effects of enzymatic inhibition.[1]
Western Blot Protocol for DHODH Expression
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for each sample.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
The transfer is typically performed at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHODH (e.g., rabbit anti-DHODH polyclonal antibody or mouse anti-DHODH monoclonal antibody) diluted in blocking buffer. The recommended dilution should be based on the manufacturer's data sheet (typically 1:1000). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin, GAPDH, or tubulin.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the DHODH band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized DHODH expression levels across the different treatment groups.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Flow Cytometry Analysis of Cells Treated with hDHODH-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cells treated with hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, has been shown to induce cell cycle arrest, apoptosis, and modulate intracellular reactive oxygen species (ROS) levels in rapidly proliferating cells.[1][2][3][4][5] Flow cytometry is a powerful tool to quantitatively assess these cellular responses. The following protocols provide step-by-step instructions for the preparation and analysis of cells treated with this compound to evaluate its effects on apoptosis, cell cycle progression, and ROS production.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, an essential pathway for the production of DNA and RNA.[1][6] Rapidly dividing cells, such as cancer cells, are particularly dependent on this pathway to sustain their growth.[1][7] this compound is a selective inhibitor that targets this enzyme, leading to the depletion of the pyrimidine pool. This disruption of nucleotide metabolism can trigger various cellular responses, including cell cycle arrest and programmed cell death.[4][5] Furthermore, as hDHODH is linked to the mitochondrial electron transport chain, its inhibition can also impact cellular redox homeostasis and lead to the generation of reactive oxygen species (ROS).[6][8]
These application notes provide a framework for utilizing flow cytometry to dissect the cellular consequences of this compound treatment. The provided protocols are designed to be a starting point for researchers and can be adapted based on the specific cell type and experimental conditions.
Mechanism of Action of hDHODH Inhibitors
hDHODH inhibitors like this compound block the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway. This leads to a depletion of uridine and other pyrimidines necessary for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and the induction of cell death in highly proliferative cells.[7][9]
Caption: Mechanism of this compound Action.
Experimental Protocols
I. Cell Treatment with this compound
This initial protocol outlines the general procedure for treating cells with this compound prior to flow cytometry analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and resume growth overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and endpoint.
-
Following incubation, harvest the cells for flow cytometry analysis as described in the subsequent protocols. For adherent cells, use a gentle dissociation agent like trypsin. Collect both floating and adherent cells to account for all cell populations.[10]
II. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).[11]
Materials:
-
Treated and control cells (from Protocol I)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Caption: Workflow for Apoptosis Analysis.
Procedure:
-
Harvest approximately 1-5 x 10^5 treated and control cells per sample by centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[12]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
III. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[13]
Materials:
-
Treated and control cells (from Protocol I)
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Caption: Workflow for Cell Cycle Analysis.
Procedure:
-
Harvest approximately 1 x 10^6 treated and control cells per sample.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for longer periods.[14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content
-
S phase: Between 2n and 4n DNA content
-
G2/M phase: 4n DNA content A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.
IV. Reactive Oxygen Species (ROS) Measurement using Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]
Materials:
-
Treated and control cells (from Protocol I)
-
DCFH-DA (stock solution in DMSO)
-
Serum-free medium or PBS
-
Flow cytometer
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. nanocellect.com [nanocellect.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. cosmobiousa.com [cosmobiousa.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing hDHODH-IN-1 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hDHODH-IN-1 in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential precursors for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and can induce cell cycle arrest or apoptosis, particularly in rapidly dividing cells such as cancer cells, which are highly dependent on the de novo pathway.[1][2][3][4]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration for this compound can range from low nanomolar to low micromolar, depending on the cell line's sensitivity and dependency on the de novo pyrimidine synthesis pathway. Based on available data, the enzymatic IC50 for this compound is approximately 25 nM. For cell-based assays, a good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I confirm that the observed cellular effects are due to hDHODH inhibition?
A3: A uridine rescue experiment is the gold standard for confirming the on-target activity of hDHODH inhibitors. Since this compound blocks the de novo pyrimidine synthesis pathway, supplementing the cell culture medium with exogenous uridine allows cells to bypass this inhibition by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it strongly indicates that the observed phenotype is a direct result of hDHODH inhibition.[1][4][5]
Q4: What are the potential off-target effects of hDHODH inhibitors?
A4: While this compound is designed to be a specific inhibitor, high concentrations of some DHODH inhibitors have been reported to have off-target effects, such as inhibition of mitochondrial respiratory chain complexes.[6] It is crucial to use the lowest effective concentration to minimize potential off-target effects. If you suspect off-target effects, consider using structurally different DHODH inhibitors to see if they produce the same phenotype.
Data Presentation
Table 1: In Vitro Activity of hDHODH Inhibitors in Various Cancer Cell Lines
| Compound/Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound derivative (Compound 8) | DLD-1 (colorectal adenocarcinoma) | Cell Viability | 0.066 µM | [6] |
| Indoluidin D | HL-60 (promyelocytic leukemia) | Cell Growth | 4.4 nM | [2] |
| Indoluidin D | Jurkat (T-cell leukemia) | Cell Growth | 11 nM | [2] |
| Indoluidin D | A549 (lung carcinoma) | Cell Growth | 19 nM | [2] |
| Indoluidin D | WM266-4 (melanoma) | Cell Growth | 14 nM | [2] |
| H-006 | HL-60 (promyelocytic leukemia) | Cell Growth | 4.8 nM | [3] |
| Leflunomide | KYSE510 (esophageal squamous cell carcinoma) | Cell Viability | 108.2 µM | [7] |
| Leflunomide | KYSE450 (esophageal squamous cell carcinoma) | Cell Viability | 124.8 µM | [7] |
| Leflunomide | SW620 (colorectal adenocarcinoma) | Cell Viability | 173.9 µM | [7] |
| Brequinar | B16F10 (melanoma) | Cell Viability | ~10 µM | [5] |
| Teriflunomide | B16F10 (melanoma) | Cell Viability | ~100 µM | [5] |
Note: This table includes data for various hDHODH inhibitors to provide a comparative overview. The potency of this compound is expected to be in a similar nanomolar range in sensitive cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[6]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment
-
Experimental Setup: Follow the same procedure as the cell viability assay (Protocol 1).
-
Uridine Supplementation: Prepare a parallel set of treatment conditions where the cell culture medium is supplemented with a final concentration of 100 µM uridine.[1][5]
-
Treatment and Incubation: Add the this compound dilutions (with and without uridine) to the cells and incubate for the same duration as the viability assay.
-
Viability Assessment: Perform the MTT or CCK-8 assay as described above.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms the on-target effect.
Protocol 3: hDHODH Enzymatic Assay
-
Reagents: Recombinant human DHODH enzyme, reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), dihydroorotate (DHO), and an electron acceptor like 2,6-dichloroindophenol (DCIP) and coenzyme Q0.[8]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.
-
Assay Procedure:
-
In a 96-well plate, add the recombinant hDHODH enzyme to the reaction buffer.
-
Add the different concentrations of this compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHO.
-
Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the enzymatic IC50 value.
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway and the site of action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
hDHODH-IN-1 stability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hDHODH-IN-1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] This enzyme is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3][4] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[1][5] This inhibition leads to a depletion of the pyrimidine pool, which can arrest cell cycle progression and induce cell death.[6][7]
Q2: What is the expected stability of this compound in long-term cell culture?
A2: Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in cell culture media. The stability of any small molecule inhibitor in culture is influenced by various factors including the specific cell line, media composition, incubation time, and the compound's intrinsic chemical properties. Some inhibitors can have a short half-life in biological media due to metabolic degradation by cells or chemical degradation. For instance, a DHODH inhibitor referred to as H-006 was found to have a half-life of only 4.8 minutes in mouse liver microsomes and a plasma half-life of 12 minutes in mice, indicating that metabolic stability can be a significant factor.[8] Therefore, it is crucial to empirically determine the stability and optimal dosing frequency for this compound in your specific experimental system.
Q3: How often should I replace the media containing this compound in my long-term culture?
A3: The frequency of media replacement will depend on the stability of this compound in your specific cell culture conditions. Without specific stability data, a conservative approach is recommended. You may start by replacing the media every 24-48 hours to ensure a consistent concentration of the inhibitor. To determine a more precise replacement schedule, it is advisable to perform a stability study to measure the concentration of this compound in the culture medium over time.
Q4: How can I assess the activity of this compound over time in my cell culture?
A4: To assess the activity of this compound, you can monitor its effect on downstream markers of DHODH inhibition. One common method is to measure the intracellular accumulation of dihydroorotate, the substrate of DHODH, using mass spectrometry.[8] A sustained increase in dihydroorotate levels indicates continued inhibition of the enzyme. Additionally, you can perform cell proliferation assays (e.g., using IncuCyte) and rescue experiments by supplementing the culture medium with uridine or orotic acid, the downstream products of the pyrimidine biosynthesis pathway.[7][9] If the addition of uridine or orotic acid reverses the anti-proliferative effect of this compound, it confirms that the observed effect is due to DHODH inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory effect over time | 1. Degradation of this compound: The compound may be chemically unstable or metabolized by the cells. | 1a. Increase the frequency of media changes. 1b. Perform a stability assay (see Experimental Protocols) to determine the half-life of the compound in your culture conditions. 1c. Consider using a higher initial concentration if cytotoxicity is not a concern. |
| 2. Cellular resistance: Cells may develop resistance mechanisms over long-term exposure. | 2a. Analyze target expression levels (DHODH) in treated and untreated cells over time. 2b. Evaluate potential upregulation of pyrimidine salvage pathways. | |
| Inconsistent results between experiments | 1. Variability in compound concentration: Inaccurate dilutions or degradation of stock solutions. | 1a. Prepare fresh dilutions from a new stock solution for each experiment. 1b. Store stock solutions at the recommended temperature and protect from light. 1c. Periodically check the concentration of the stock solution using analytical methods like HPLC or LC-MS. |
| 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. | 2a. Maintain consistent cell culture practices, including seeding density and passage number. 2b. Use the same batch of media and supplements for all related experiments. | |
| Unexpected cytotoxicity | 1. Off-target effects: At high concentrations, the inhibitor may affect other cellular pathways. | 1a. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 1b. Conduct rescue experiments with uridine or orotic acid to confirm on-target toxicity. |
| 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration. | 2a. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.1-0.5%). 2b. Include a vehicle control (media with the same concentration of solvent) in all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium (including serum)
-
96-well cell culture plates
-
LC-MS/MS system for compound quantification
-
Acetonitrile or other suitable organic solvent for extraction
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the complete cell culture medium with this compound to the desired final concentration. Prepare a sufficient volume for the entire experiment.
-
-
Incubation:
-
Add the this compound-containing medium to wells of a 96-well plate. Include wells with and without cells to assess both chemical and metabolic stability.
-
Incubate the plate in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Sample Collection:
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect triplicate aliquots of the medium from both the cell-containing and cell-free wells.
-
-
Sample Processing:
-
To precipitate proteins and extract the compound, add a cold organic solvent (e.g., acetonitrile) to the collected media samples.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant containing this compound to a new plate for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the processed samples using a validated LC-MS/MS method.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the remaining compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life of this compound in your cell culture system.
-
Quantitative Data Summary
The following table provides an example of data that could be generated from the stability protocol described above.
| Time (hours) | This compound Remaining (Cell-Free Medium) (%) | This compound Remaining (With Cells) (%) |
| 0 | 100 | 100 |
| 6 | 98.2 | 92.5 |
| 12 | 95.6 | 80.1 |
| 24 | 90.3 | 55.7 |
| 48 | 82.1 | 28.9 |
| 72 | 75.4 | 12.3 |
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of hDHODH-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hDHODH-IN-1. The information provided will help in identifying and mitigating potential off-target effects of this potent human dihydroorotate dehydrogenase (hDHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway, such as cancer cells and activated lymphocytes.[2][3] It has also been noted to have anti-inflammatory effects and can block the replication of certain viruses like the measles virus.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 25 nM for hDHODH.[1] It has been shown to inhibit the proliferation of Jurkat cells with an IC50 of 0.02 µM.[1]
Q3: What are the potential off-target effects of hDHODH inhibitors in general?
A3: While specific off-target data for this compound is limited, inhibitors of hDHODH can have off-target effects. One of the most well-documented is the inhibition of other enzymes with structurally similar binding pockets. For instance, some compounds initially identified as inhibitors of the fat mass and obesity-associated protein (FTO) were later found to be potent inhibitors of hDHODH.[4][5] Another potential off-target effect for mitochondrial-acting compounds is the inhibition of components of the electron transport chain, such as mitochondrial complex III.[4]
Q4: How can I determine if the observed cellular effects of this compound are due to its on-target activity?
A4: The most common and effective method to confirm on-target hDHODH inhibition is the uridine rescue assay. Since hDHODH is essential for de novo pyrimidine synthesis, its inhibition can be bypassed by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway. If the effects of this compound (e.g., cytotoxicity, cell cycle arrest) are reversed by the addition of uridine to the cell culture medium, it strongly suggests that the effects are due to on-target inhibition of hDHODH.[4][6]
Q5: What are some common experimental readouts to assess the on-target activity of this compound?
A5: Besides cell viability and proliferation assays, you can more directly measure the impact on the pyrimidine biosynthesis pathway by:
-
Metabolite Analysis: Using techniques like LC-MS to measure the intracellular accumulation of the hDHODH substrate, dihydroorotate, and the depletion of its product, orotate.[7]
-
Cell Cycle Analysis: Inhibition of pyrimidine synthesis often leads to an S-phase arrest, which can be quantified by flow cytometry.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in my cell line. | The cell line may be highly dependent on de novo pyrimidine synthesis. | Perform a uridine rescue experiment. If the addition of uridine rescues the cells, the cytotoxicity is likely on-target. |
| The observed effect is due to an off-target effect. | 1. Perform a uridine rescue experiment. If uridine does not rescue the phenotype, consider off-target effects. 2. Test for inhibition of mitochondrial complex III. 3. Use a structurally different hDHODH inhibitor to see if the phenotype is recapitulated. | |
| My results are not reproducible. | Variability in cell culture medium, particularly in serum which can contain varying levels of uridine. | Use dialyzed fetal bovine serum (FBS) to have better control over exogenous pyrimidine levels. |
| Degradation of the compound. | This compound has a reported half-life of 27-41 minutes.[1] Prepare fresh stock solutions and add the compound to your experiment promptly. | |
| I don't observe the expected phenotype (e.g., no effect on cell proliferation). | The cell line may have a robust pyrimidine salvage pathway and low dependence on the de novo pathway. | Use a different cell line known to be sensitive to hDHODH inhibition (e.g., Jurkat, MOLM-13). |
| The compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| The uridine rescue is incomplete. | The concentration of uridine may be insufficient. | Titrate the concentration of uridine in your rescue experiment (e.g., 50 µM to 500 µM). |
| The inhibitor may have off-target effects that are not rescued by uridine. | Investigate other potential off-target effects as described above. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Reference Compounds
| Compound | Target | IC50 | Cell Line (for proliferation) | IC50 (Proliferation) | Reference(s) |
| This compound | hDHODH | 25 nM | Jurkat | 0.02 µM | [1] |
| Brequinar | hDHODH | 4.5 nM | - | - | [4][8] |
| A771726 (Teriflunomide) | hDHODH | 773 nM | - | - | [4] |
| FB23-2 | FTO / hDHODH | - | K562, NB4 | ~5-10 µM | [4][6] |
| ZLD115 | FTO | - | K562, NB4 | ~2.5-5 µM | [4][6] |
Experimental Protocols
In Vitro hDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. The activity is monitored by the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (e.g., N-terminally truncated)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (this compound) and controls (e.g., Brequinar)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant hDHODH enzyme
-
CoQ10
-
DCIP
-
Test compound at various concentrations (final DMSO concentration should be <1%)
-
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding DHO to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at room temperature.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[9]
Materials:
-
Cells of interest
-
Culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a DMSO-only control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the cell culture medium.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Uridine Rescue Assay
This assay is crucial to determine if the observed cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Culture medium (preferably with dialyzed FBS)
-
This compound
-
Uridine stock solution (e.g., 100 mM in water or PBS, filter-sterilized)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Prepare treatment conditions:
-
Vehicle control (DMSO)
-
This compound at a concentration that causes significant growth inhibition (e.g., 2x to 5x IC50)
-
Uridine alone (e.g., 100 µM)
-
This compound in combination with uridine
-
-
Add the respective treatments to the cells and incubate for the standard duration of your cell-based assay (e.g., 72 hours).
-
Assess cell viability using the CellTiter-Glo® assay as described above.
-
Analyze the results: If the addition of uridine significantly reverses the anti-proliferative effect of this compound, it indicates that the compound's primary mechanism of action is through the inhibition of hDHODH.
Visualizations
Caption: De novo pyrimidine biosynthesis pathway and the action of this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: Logical relationship between an experimental problem and its potential solutions.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 4. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. | Broad Institute [broadinstitute.org]
- 5. biorxiv.org [biorxiv.org]
- 6. abcam.com [abcam.com]
- 7. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Technical Support Center: Uridine Rescue Assay for hDHODH-IN-1 On-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for performing a uridine rescue assay to confirm the on-target activity of the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the uridine rescue assay for this compound?
A1: The uridine rescue assay is a cell-based experiment designed to confirm that the cytotoxic or anti-proliferative effects of a drug are due to its intended mechanism of action. Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] this compound is a potent inhibitor of this enzyme.[2] By blocking hDHODH, the inhibitor depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth, particularly in rapidly dividing cells that are highly dependent on this pathway.[1][2]
The rescue principle relies on the existence of an alternative pathway for pyrimidine synthesis, the salvage pathway. By supplying exogenous uridine to the cell culture medium, cells can utilize the salvage pathway to synthesize uridine monophosphate (UMP) and other downstream pyrimidines, thus bypassing the block in the de novo pathway caused by this compound.[3] If the addition of uridine reverses the anti-proliferative effects of this compound, it confirms that the inhibitor's activity is on-target.[4][5]
Q2: What is the reported potency of this compound?
A2: this compound is a potent inhibitor of human DHODH with a reported IC50 of 25 nM in enzymatic assays.[2] In cell-based assays, it has been shown to inhibit the proliferation of Jurkat cells with an IC50 of 0.02 µM.[2]
Q3: Which cell lines are suitable for a uridine rescue assay with an hDHODH inhibitor?
A3: Cell lines that are highly dependent on the de novo pyrimidine synthesis pathway are most suitable. These are typically rapidly proliferating cells, such as various cancer cell lines.[2] Examples include:
-
Hematological cancer cell lines: Jurkat (T-cell leukemia), MOLM-13 (acute myeloid leukemia), K562, and CML-T1 (chronic myeloid leukemia).[2][5][6]
-
Adherent cancer cell lines: HCT116 (colorectal carcinoma) and U2OS (osteosarcoma).[4]
It is recommended to select a cell line known to be sensitive to DHODH inhibition for initial on-target validation experiments.
Q4: What is the recommended concentration of uridine for the rescue experiment?
A4: A commonly used concentration of uridine for rescue experiments is 100 µM.[4][5] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a titration experiment to determine the lowest effective concentration that provides a full rescue. In some contexts, concentrations as low as 5 µM have been used, while others have noted that very high concentrations (50-100 µM) can diminish the combined effect of a DHODH inhibitor and another agent.[7]
Q5: What are the expected downstream cellular effects of hDHODH inhibition by this compound?
A5: Inhibition of hDHODH and the subsequent depletion of pyrimidines can lead to several downstream effects, including:
-
Cell Cycle Arrest: Depletion of nucleotides, particularly UTP, can impair ribosome biogenesis, which in turn can activate the p53 tumor suppressor pathway and lead to cell cycle arrest, often in the S-phase.[1][8]
-
Replication Stress: A shortage of pyrimidines can cause DNA replication stress.[1]
-
Induction of Differentiation: In some cancer cell types, such as acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[9]
-
Apoptosis: Prolonged pyrimidine starvation can lead to the induction of programmed cell death (apoptosis).[5]
Experimental Protocols
Detailed Methodology for Uridine Rescue Assay
This protocol provides a general framework for performing a uridine rescue assay in a 96-well plate format to determine the on-target activity of this compound by measuring cell proliferation.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Uridine (dissolved in sterile water or culture medium)
-
Selected cell line (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-8, or EdU-based assays)
-
Multichannel pipette
-
Plate reader or flow cytometer (depending on the assay)
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., Jurkat), seed at a density of approximately 30,000 - 40,000 cells per well in 90 µL of complete culture medium.[10][11]
-
For adherent cells (e.g., HCT116), seed at a density that will allow for logarithmic growth throughout the experiment and avoid confluence in the control wells (e.g., 2,000 - 5,000 cells per well). Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound at various concentrations in complete culture medium.
-
Prepare a 2X stock solution of uridine at the desired final concentration (e.g., 200 µM for a final concentration of 100 µM) in complete culture medium.
-
Prepare a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.
-
-
Treatment:
-
Create the following experimental groups in triplicate or quadruplicate:
-
Vehicle control (no inhibitor, no uridine)
-
This compound only (serial dilutions)
-
Uridine only (at the rescue concentration)
-
This compound + Uridine (serial dilutions of inhibitor with a fixed concentration of uridine)
-
-
For suspension cells, add 10 µL of the appropriate 10X stock solutions of inhibitor and/or uridine to the wells.
-
For adherent cells, aspirate the overnight culture medium and add 100 µL of fresh medium containing the desired concentrations of inhibitor and/or uridine.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings and for the inhibitor to exert its effect (typically 48-96 hours). The optimal incubation time should be determined empirically for the chosen cell line and inhibitor concentration.
-
-
Endpoint Measurement (Cell Proliferation):
-
At the end of the incubation period, quantify cell proliferation using a suitable assay. Follow the manufacturer's protocol for the chosen assay. For example:
-
WST-8/MTT Assay: Add the reagent to each well, incubate for the recommended time, and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, and measure luminescence.
-
EdU Incorporation Assay: For a more direct measure of DNA synthesis, an EdU-based assay can be used, followed by analysis with a microscope or flow cytometer.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability or proliferation for each treatment group relative to the vehicle control.
-
Plot the dose-response curves for this compound with and without uridine.
-
Determine the IC50 values for this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
-
Data Presentation
Table 1: Representative IC50 Values of DHODH Inhibitors with and without Uridine Rescue
| Inhibitor | Cell Line | IC50 (- Uridine) | IC50 (+ Uridine) | Fold Shift in IC50 | Reference |
| Brequinar | Jurkat | ~10 nM | > 1 µM | >100 | [3] (inferred) |
| Brequinar | HCT116 | ~50 nM | > 5 µM | >100 | [4] (inferred) |
| Meds433 | K562 | ~10 nM | > 1 µM | >100 | [5] (inferred) |
| Meds433 | CML-T1 | ~15 nM | > 1.5 µM | >100 | [5] (inferred) |
| Indoluidin D | HL-60 | 4.4 nM | N/A (Rescue with orotic acid shown) | N/A | [12] |
| A771726 | Rat Enzyme | 19 nM | N/A | N/A | [13] |
| A771726 | Human Enzyme | 1.1 µM | N/A | N/A | [13] |
Note: The table provides illustrative data based on published findings. Actual IC50 values can vary depending on the specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no rescue with uridine | 1. Off-target toxicity of this compound: The inhibitor may have other cellular targets that are not bypassed by uridine. 2. Insufficient uridine concentration: The concentration of uridine may not be high enough to fully activate the salvage pathway. 3. Impaired uridine uptake or metabolism: The cell line may have low expression of nucleoside transporters or enzymes in the salvage pathway. 4. Uridine toxicity: At very high concentrations, uridine itself can be toxic to some cells. | 1. Perform additional off-target screening assays. 2. Perform a uridine dose-response experiment to find the optimal rescue concentration. 3. Use a different cell line known to have a functional salvage pathway. Consider rescue with downstream metabolites like orotic acid.[12] 4. Test a range of uridine concentrations to rule out toxicity. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from the outer wells of the 96-well plate. 3. Inaccurate pipetting: Errors in dispensing inhibitor or uridine solutions. | 1. Ensure thorough mixing of the cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate. Fill the outer wells with sterile PBS or medium to minimize evaporation from the experimental wells. 3. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Uridine alone inhibits cell growth | 1. Uridine toxicity: Some cell lines can be sensitive to higher concentrations of uridine. 2. Contamination of uridine stock. | 1. Perform a dose-response curve for uridine alone to determine its cytotoxic concentration. 2. Prepare a fresh, sterile stock of uridine. |
| Unexpectedly low potency of this compound | 1. Inhibitor degradation: The inhibitor may be unstable in the culture medium. 2. High serum concentration: The inhibitor may bind to proteins in the fetal bovine serum (FBS), reducing its effective concentration. 3. Cell line is resistant to DHODH inhibition: The cells may have a highly active salvage pathway. | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Consider reducing the serum concentration during the treatment period, if tolerated by the cells. 3. Choose a cell line known to be more dependent on the de novo pyrimidine synthesis pathway. |
Visualizations
Caption: Pyrimidine synthesis pathways and the action of this compound.
References
- 1. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the reproducibility of hDHODH-IN-1 based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the reproducibility of assays involving the human dihydroorotate dehydrogenase (hDHODH) inhibitor, hDHODH-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production.[1][4] hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in this pathway: the oxidation of dihydroorotate to orotate.[5][6][7] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, which in turn inhibits cell proliferation and can suppress viral replication.[1][4] This mechanism makes it a target for research in cancer, autoimmune disorders, and viral infections.[1][4][5]
Q2: What are the common assays used to assess the activity of this compound?
A2: The activity of this compound is typically assessed using a combination of enzymatic and cell-based assays:
-
Enzymatic Assays: Direct measurement of hDHODH enzyme inhibition, often using a colorimetric method involving the reduction of 2,6-dichlorophenolindophenol (DCIP).[7][8][9]
-
Cell Proliferation/Viability Assays: Determining the effect of the inhibitor on the growth of cancer cell lines (e.g., Jurkat, A375) using assays like CellTiter-Glo, CCK-8, or SRB assays.[8][10][11]
-
Rescue Assays: To confirm that the observed anti-proliferative effects are due to the inhibition of hDHODH, cells are co-treated with this compound and a downstream product of the pyrimidine synthesis pathway, such as uridine or orotic acid.[10][12] Restoration of cell growth indicates on-target activity.
-
Metabolite Analysis: Using techniques like LC-MS/MS to measure the accumulation of the hDHODH substrate, dihydroorotate (DHO), in inhibitor-treated cells.[13]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[2] For use in cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in cell proliferation assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines exhibit varying dependencies on the de novo pyrimidine synthesis pathway.[7][10] Use a consistent, well-characterized cell line. Consider testing a panel of cell lines to understand the spectrum of sensitivity. |
| Cell Density | The initial number of cells seeded can influence the outcome. High cell densities may deplete nutrients or produce autocrine factors that affect growth. Optimize and maintain a consistent seeding density for all experiments. |
| Assay Duration | The anti-proliferative effects of hDHODH inhibition are time-dependent. Ensure that the assay duration (e.g., 72, 96, or 120 hours) is consistent across experiments.[10] |
| Serum Lot Variability | Fetal Bovine Serum (FBS) contains varying levels of nucleosides which can be utilized by the salvage pathway, potentially masking the effect of hDHODH inhibition. Test and use a single lot of FBS for a series of experiments. Consider using dialyzed FBS to reduce background nucleoside levels. |
| Compound Solubility | Poor solubility of this compound at higher concentrations can lead to inaccurate results. Visually inspect your dilutions for any precipitation. If solubility is an issue, consider preparing fresh dilutions for each experiment. |
Issue 2: Uridine or Orotic Acid rescue experiment is not working.
| Potential Cause | Troubleshooting Step |
| Insufficient Rescue Agent Concentration | The concentration of uridine or orotic acid may be too low to overcome the inhibitory effect. A typical concentration for uridine rescue is 100 µM.[8][10] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Off-Target Effects | If the rescue agent does not restore cell viability, it could indicate that at the concentrations used, this compound is having off-target effects.[8] Lower the concentration of this compound to a level closer to its IC50 and repeat the rescue experiment. |
| Cellular Uptake Issues | The cell line being used may have inefficient transporters for uridine or orotic acid. Confirm that your cell line expresses the necessary nucleoside transporters. |
| Timing of Addition | Ensure that the rescue agent is added at the same time as this compound to allow the cells to utilize the salvage pathway from the beginning of the treatment. |
Issue 3: High background signal in the hDHODH enzymatic assay.
| Potential Cause | Troubleshooting Step |
| Reagent Instability | The DCIP reagent can be unstable. Prepare fresh DCIP solution for each assay.[8] |
| Contaminating Reductases | If using cell lysates instead of purified enzyme, other cellular enzymes could be reducing the DCIP. Use a purified, recombinant hDHODH enzyme for cleaner results.[7][12] |
| Non-enzymatic Reduction | The test compound itself might be directly reducing DCIP. Run a control reaction containing all components, including this compound, but without the hDHODH enzyme to check for this possibility. |
Quantitative Data Summary
The following tables summarize key quantitative data for hDHODH inhibitors.
Table 1: In Vitro Inhibitory Activity of hDHODH Inhibitors
| Compound | IC50 (nM) | Assay System |
| This compound | 25 | Recombinant hDHODH |
| Brequinar | 4.5 | Recombinant hDHODH/ΔTM |
| A771726 (Teriflunomide) | 411 | Recombinant hDHODH/ΔTM |
| Indoluidin D | 210 | Recombinant hDHODH/ΔTM |
| H-006 | 3.8 | Recombinant hDHODH/ΔTM |
Data compiled from multiple sources.[2][7][12]
Table 2: Anti-proliferative Activity of hDHODH Inhibitors in Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | Jurkat | 0.02 |
| Brequinar | Various T-ALL cell lines | Nanomolar range |
Data compiled from multiple sources.[2][10]
Experimental Protocols & Visualizations
De Novo Pyrimidine Biosynthesis Pathway
The diagram below illustrates the central role of hDHODH in the de novo synthesis of pyrimidines. Inhibition of hDHODH by this compound blocks the conversion of Dihydroorotate to Orotate, leading to a depletion of UMP and downstream nucleotides essential for DNA and RNA synthesis.[6][10]
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Protocol 1: hDHODH Enzymatic Assay (DCIP-based)
This protocol is adapted from established methods for measuring the activity of recombinant human hDHODH.[7][8][9][12] The assay measures the decrease in absorbance at 650 nm as the blue indicator dye, DCIP, is reduced.
Materials:
-
Recombinant human hDHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO)
-
Coenzyme Q10
-
2,6-dichlorophenolindophenol (DCIP)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.
-
In a 96-well plate, add the desired concentrations of this compound (or other test compounds) to the wells. Include a DMSO vehicle control.
-
Add recombinant hDHODH (e.g., 6 nM final concentration) to the wells containing the reaction mixture and inhibitor.
-
Pre-incubate the plate at 25°C or 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding DHO to a final concentration of 1 mM.
-
Immediately begin measuring the absorbance at 650 nm every 30-60 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (decrease in absorbance over time). Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
Caption: Workflow for a typical hDHODH enzymatic inhibition assay.
Protocol 2: Cell Proliferation Assay with Uridine Rescue
This protocol describes a standard method to assess the anti-proliferative effect of this compound and confirm its on-target activity through a rescue experiment.[10][14]
Materials:
-
A suitable cancer cell line (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
This compound
-
Uridine
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo, CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a second set of this compound serial dilutions, with each dilution also containing 100 µM uridine. This is the "rescue" condition.
-
Prepare control wells: medium only (blank), cells with DMSO (vehicle control), and cells with 100 µM uridine only (rescue control).
-
Remove the overnight culture medium from the cells and add the prepared drug dilutions (with and without uridine) and controls.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Normalize the data to the vehicle control and plot dose-response curves to determine IC50 values for both the this compound only and the rescue conditions. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful on-target rescue.
Caption: Logic diagram for a cell proliferation assay with a uridine rescue experiment.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
hDHODH-IN-1 degradation and how to prevent it
Welcome to the technical support center for hDHODH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme. hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound disrupts the production of pyrimidines, thereby impeding cell proliferation. This makes it a valuable tool for research in areas such as cancer, autoimmune disorders, and viral infections.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
| -20°C | 1 month |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] When preparing solutions, ensure the powder has fully dissolved. Sonication may be used to aid dissolution.[2] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1]
Q4: What is the known stability of this compound in biological systems?
A4: this compound has a reported in vivo half-life of 27–41 minutes.[1] This relatively short half-life should be considered when designing in vivo experiments.
Troubleshooting Guide
Unexpected results can often be attributed to the degradation of this compound. The following table provides a guide to common issues, their potential causes, and solutions.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity in cell-based assays | Degradation of this compound in stock solution or working solution. | - Prepare fresh stock and working solutions from powder.- Ensure stock solutions are stored correctly at -80°C for long-term storage.- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Inconsistent results between experiments | Improper storage or handling of this compound solutions. | - Strictly follow the recommended storage conditions.- Use fresh, high-quality DMSO for preparing solutions.- Ensure complete dissolution of the compound. |
| Precipitation of the compound in cell culture media | Poor solubility of this compound at the final concentration. | - Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.- Prepare intermediate dilutions of the stock solution in media before adding to the final culture volume. |
| Loss of activity in long-term experiments | Degradation of this compound in the experimental medium over time. | - For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals based on its stability under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 1 year.
-
Protocol 2: Assessing the Stability of this compound using HPLC-MS
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Expose solid this compound to 60°C.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm).
-
-
Sample Analysis by HPLC-MS:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze the samples using a reverse-phase HPLC system with a C18 column coupled to a mass spectrometer.
-
A suitable mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and any degradation products to aid in their identification.
-
Visualizations
Caption: Signaling pathway of hDHODH and its inhibition by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Managing Cytotoxicity of hDHODH Inhibitors in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of hDHODH inhibitors, exemplified by the placeholder hDHODH-IN-1, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hDHODH inhibitors like this compound?
A1: Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] hDHODH inhibitors block this pathway, leading to a depletion of pyrimidine nucleotides. This primarily affects rapidly proliferating cells, such as cancer cells and activated immune cells, which have a high demand for nucleotides.[2]
Q2: Why do primary cells seem to be more sensitive to this compound than immortalized cell lines?
A2: Primary cells often have a lower metabolic reserve and may be more reliant on specific metabolic pathways compared to immortalized cell lines, which are adapted for robust growth in culture. Additionally, primary cells can have more stringent requirements for nucleotide pools and may be more susceptible to disruptions in mitochondrial function, which is linked to hDHODH activity.
Q3: What are the typical signs of cytotoxicity observed with this compound treatment in primary cells?
A3: Common signs of cytotoxicity include a significant reduction in cell viability and proliferation, morphological changes (e.g., cell shrinkage, detachment), and induction of apoptosis. At a molecular level, you may observe cell cycle arrest, particularly at the S-phase, and markers of mitochondrial dysfunction.[1][3]
Q4: What is a "uridine rescue" experiment, and why is it important?
A4: A uridine rescue experiment is a critical control to determine if the observed cytotoxicity of an hDHODH inhibitor is due to its on-target effect of blocking pyrimidine biosynthesis. Supplementing the cell culture medium with uridine allows cells to bypass the inhibited de novo pathway by utilizing the pyrimidine salvage pathway.[4][5] If uridine supplementation reverses the cytotoxic effects of this compound, it confirms that the inhibitor is acting on its intended target.
Q5: Can this compound have off-target effects that contribute to cytotoxicity?
A5: While the primary toxicity is often on-target, off-target effects are a possibility with any small molecule inhibitor. For example, some compounds designed to inhibit other enzymes, like FTO, have been found to also inhibit hDHODH.[4] It is also important to consider that prolonged inhibition of a key metabolic pathway can have indirect effects on other cellular processes. For instance, some DHODH inhibitors have been reported to have off-target effects at very high concentrations that are not rescued by uridine.[6] Leflunomide, an immunosuppressive drug that inhibits DHODH, has been associated with side effects like hepatotoxicity and hypertension.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Excessive cytotoxicity observed at expected effective concentrations. | On-target toxicity: Primary cells are highly dependent on de novo pyrimidine synthesis. | Perform a uridine rescue experiment. Supplement the culture medium with 50-100 µM uridine at the time of inhibitor treatment. If cytotoxicity is ameliorated, this confirms on-target activity. Consider a dose-response titration to find the optimal concentration. |
| Off-target toxicity: The inhibitor may be affecting other cellular targets. | Review the literature for known off-target effects of the specific hDHODH inhibitor. If possible, test a structurally different hDHODH inhibitor to see if the same cytotoxic profile is observed. | |
| Sub-optimal cell culture conditions: Primary cells are sensitive to their environment. | Ensure optimal cell density, media composition, and passage number. Stressors can exacerbate drug-induced cytotoxicity. | |
| Inconsistent results between experiments. | Variability in primary cell lots: Different donor lots can have inherent biological variability. | Use cells from the same donor lot for a set of experiments. If using different lots, perform initial dose-response curves for each to establish consistency. |
| Inhibitor instability: The compound may be degrading over time. | Prepare fresh stock solutions of the inhibitor for each experiment and store them appropriately as recommended by the manufacturer. | |
| Uridine rescue is incomplete or ineffective. | Insufficient uridine concentration: The amount of uridine may not be enough to fully rescue the cells. | Titrate the uridine concentration (e.g., 50 µM, 100 µM, 200 µM) to find the optimal rescue concentration for your specific primary cell type. |
| Off-target effects: The inhibitor's cytotoxicity may be partially or fully independent of hDHODH inhibition. | Investigate potential off-target effects. Consider that high concentrations of some DHODH inhibitors can have effects not rescued by uridine.[6] | |
| Mitochondrial dysfunction: Severe mitochondrial damage may not be fully reversible by restoring pyrimidine pools. | Assess mitochondrial health using assays like JC-1 for membrane potential or DCFDA for reactive oxygen species (ROS). | |
| Observed effects on cell signaling pathways are difficult to interpret. | Indirect effects of metabolic stress: Inhibition of a central metabolic pathway can have widespread downstream consequences. | Correlate signaling changes with markers of on-target engagement (e.g., pyrimidine depletion) and cytotoxicity. Use the uridine rescue experiment to distinguish between direct and indirect effects on signaling. |
Quantitative Data: Cytotoxicity of hDHODH Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various hDHODH inhibitors in different cell lines. Note that data for primary cells are limited, and sensitivity can vary significantly between cell types.
| Inhibitor | Cell Type | Assay | IC50 | Reference |
| Brequinar | L1210 (Murine Leukemia) | Growth Inhibition | 5-8 nM | [8] |
| Teriflunomide (A771726) | Various | Enzyme Inhibition | 388 nM | [9] |
| Compound 1291 | Recombinant hDHODH | Enzyme Inhibition | 39 nM | [9] |
| H-006 | A549 (Human Lung Carcinoma) | Growth Inhibition | 4.8 nM | [10] |
| Isobavachalcone | HL60 (Human Promyelocytic Leukemia) | Growth Inhibition | 30 µM | [11] |
Experimental Protocols
Uridine Rescue Assay
Objective: To determine if the cytotoxicity of an hDHODH inhibitor is due to on-target inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
hDHODH inhibitor (e.g., this compound)
-
Uridine (sterile, stock solution in water or PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed primary cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay. Allow cells to adhere overnight.
-
Prepare a serial dilution of the hDHODH inhibitor in complete culture medium.
-
Prepare a second set of the inhibitor serial dilution in complete culture medium supplemented with 50-100 µM uridine.
-
As controls, prepare wells with medium only, medium with DMSO (or inhibitor vehicle), and medium with uridine only.
-
Remove the overnight culture medium from the cells and add the prepared drug dilutions and controls.
-
Incubate the plate for a period determined by the typical doubling time of the primary cells (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability using a standard method like the MTT assay.
-
Compare the dose-response curves of the inhibitor with and without uridine supplementation. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
hDHODH inhibitor
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed primary cells in a suitable format for fluorescence detection (e.g., black-walled 96-well plate or on coverslips in a multi-well plate).
-
Treat cells with the hDHODH inhibitor at the desired concentration and for the desired time. Include untreated and vehicle controls. For a positive control, treat a set of cells with 5-50 µM FCCP or CCCP for 15-30 minutes.[12]
-
Prepare the JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM in culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[12][13]
-
Wash the cells with assay buffer or PBS.
-
Immediately analyze the cells by fluorescence microscopy or a fluorescence plate reader.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio in inhibitor-treated cells compared to controls indicates mitochondrial depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound treatment leads to an increase in intracellular ROS levels.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
hDHODH inhibitor
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Positive control for ROS induction (e.g., H2O2)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed primary cells in a 96-well plate or other suitable culture vessel.
-
Treat cells with the hDHODH inhibitor at the desired concentration and for the desired time. Include untreated, vehicle, and positive controls.
-
Prepare a working solution of DCFH-DA (typically 5-50 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with the DCFH-DA working solution and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (Ex/Em ~485/535 nm) or analyze by flow cytometry.[14] An increase in fluorescence intensity in inhibitor-treated cells indicates an increase in intracellular ROS.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to managing the cytotoxicity of hDHODH inhibitors.
Caption: The de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of hDHODH inhibitors.
Caption: Potential signaling consequences of hDHODH inhibition leading to cytotoxicity.
References
- 1. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of uridine rescue to enhance the antitumor selectivity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Impact of serum concentration on hDHODH-IN-1 activity
Welcome to the technical support center for hDHODH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on the impact of serum concentration on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1][2] By inhibiting this enzyme, this compound disrupts the synthesis of pyrimidine nucleotides, which are crucial for cell proliferation.[1] This mechanism makes it a target for the treatment of various diseases, including cancer and autoimmune disorders.[1][2][3]
Q2: Why is my observed IC50 value for this compound higher in the presence of serum?
A2: The presence of serum, particularly serum albumin, can lead to a phenomenon known as "serum shift." Many small molecule inhibitors, including potentially this compound, can bind to serum proteins.[4][5][6] This binding reduces the concentration of the free, unbound inhibitor available to interact with its target enzyme, hDHODH.[4][6] Consequently, a higher total concentration of the inhibitor is required to achieve the same level of enzyme inhibition, resulting in an increased IC50 value.[4]
Q3: How does protein binding affect the in vivo efficacy of this compound?
A3: Only the unbound fraction of a drug is typically available to distribute into tissues and exert its pharmacological effect.[5][6] High plasma protein binding can decrease the amount of free this compound that can reach the target cells, potentially reducing its in vivo potency.[5] It is the free, unbound concentration of the drug that correlates best with antimicrobial and, by extension, other pharmacological activities.[4][6]
Q4: Can I use serum from different species in my cell-based assays?
A4: While it is common to use fetal bovine serum (FBS) in cell culture, it's important to be aware that the protein composition and binding characteristics can differ between species.[4] For instance, the extent of binding for some drugs differs significantly between human plasma and bovine serum albumin.[4] For the most clinically relevant data, it is advisable to use human serum or purified human serum albumin when assessing the impact of protein binding on this compound activity.
Q5: What is the expected outcome of hDHODH inhibition on pyrimidine levels?
A5: Inhibition of hDHODH leads to a depletion of downstream pyrimidine products, such as orotate and uridine monophosphate (UMP).[7] This can be accompanied by an accumulation of the upstream substrate, dihydroorotate (DHO).[8] Measuring the levels of DHO can serve as a biomarker for target engagement of hDHODH inhibitors.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | Use a consistent source and concentration of serum for all related experiments. If possible, pre-qualify a single lot of serum for a series of studies. |
| Improper inhibitor solubilization. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay media. Check for precipitation.[9] | |
| Inconsistent cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the inhibitor. | |
| No observable inhibitory activity of this compound. | Incorrect assay setup or conditions. | Verify the correct enzyme and substrate concentrations, buffer pH, and incubation temperature.[9][10] Run positive and negative controls to validate the assay. |
| Degraded inhibitor. | Use a fresh stock of this compound. Store the inhibitor according to the manufacturer's recommendations. | |
| High serum concentration masking activity. | Perform the assay in a low-serum or serum-free medium to confirm the intrinsic activity of the inhibitor before testing in high-serum conditions. | |
| Unexpected cell toxicity at low inhibitor concentrations. | Off-target effects of the inhibitor. | Investigate potential off-target activities. This can be explored through various profiling assays. |
| Contamination of cell culture. | Regularly check cell cultures for microbial contamination. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the assay is non-toxic to the cells. Run a solvent-only control. |
Quantitative Data Summary
The following tables provide illustrative data on the impact of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound in a cell proliferation assay and a biochemical enzyme inhibition assay.
Table 1: this compound IC50 in a Cell Proliferation Assay
| Cell Line | Serum Concentration | IC50 (nM) | Fold Shift |
| HL-60 | 0.5% FBS | 15 | - |
| HL-60 | 10% FBS | 120 | 8.0 |
| Jurkat | 0.5% FBS | 25 | - |
| Jurkat | 10% FBS | 225 | 9.0 |
Table 2: this compound IC50 in a Biochemical hDHODH Enzyme Assay
| Condition | IC50 (nM) |
| No Protein | 5 |
| 40 mg/mL Bovine Serum Albumin (BSA) | 45 |
| 40 mg/mL Human Serum Albumin (HSA) | 60 |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay to Determine Serum Shift
Objective: To determine the IC50 of this compound on cancer cell line proliferation in the presence of low and high serum concentrations.
Materials:
-
Cancer cell line (e.g., HL-60)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density in RPMI-1640 supplemented with 10% FBS and allow them to attach overnight.
-
The next day, remove the medium and replace it with fresh RPMI-1640 containing either 0.5% FBS (low serum) or 10% FBS (high serum).
-
Prepare serial dilutions of this compound in the respective low and high serum media.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the IC50 values for both serum conditions using a suitable data analysis software by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The fold shift is calculated as (IC50 in high serum) / (IC50 in low serum).
Protocol 2: Biochemical hDHODH Enzyme Inhibition Assay with Serum Albumin
Objective: To measure the inhibitory activity of this compound on recombinant hDHODH in the presence and absence of serum albumin.
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-Dihydroorotic acid (DHO) - substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
This compound
-
DMSO
-
Bovine Serum Albumin (BSA)
-
Human Serum Albumin (HSA)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffers containing no protein, 40 mg/mL BSA, and 40 mg/mL HSA.
-
Prepare serial dilutions of this compound in each of the three assay buffers.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add recombinant hDHODH to each well and pre-incubate with the inhibitor for 30 minutes at room temperature.[11]
-
Prepare a substrate mixture containing DHO, CoQ10, and DCIP in the assay buffer.[11]
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 10-15 minutes.[12]
-
Calculate the initial reaction rates (Vmax) from the linear portion of the kinetic curves.
-
Determine the IC50 values for each condition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for Cell-Based Serum Shift Assay.
Caption: this compound Inhibition of Pyrimidine Synthesis.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of protein binding on the pharmacological activity of highly bound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant Human Dihydroorotate Dehydrogenase Protein, CF 10062-DD-020: R&D Systems [rndsystems.com]
Validation & Comparative
Comparative Analysis of DHODH Inhibitors: hDHODH-IN-1 versus Brequinar
This guide provides a detailed, data-driven comparison of two prominent inhibitors of human dihydroorotate dehydrogenase (hDHODH): hDHODH-IN-1 and Brequinar. Dihydroorotate dehydrogenase is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making DHODH a key target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer, autoimmune disorders, and viral infections.[3][4][5]
Brequinar, a well-characterized compound, has been extensively studied and entered clinical trials for cancer and as an immunosuppressant.[5][6][7][8] this compound is a more recently identified potent inhibitor. This guide will objectively compare their performance based on available experimental data, detail the protocols used for their evaluation, and visualize the underlying biological and experimental processes.
Mechanism of Action
Both this compound and Brequinar function by inhibiting the enzymatic activity of DHODH. This enzyme is located on the inner mitochondrial membrane and facilitates the oxidation of dihydroorotate to orotate, using a flavin mononucleotide (FMN) cofactor and transferring electrons to the electron transport chain via ubiquinone.[2][9] By blocking this step, the inhibitors deplete the intracellular pool of pyrimidines, which are vital for DNA and RNA synthesis. This leads to cell cycle arrest and an inhibition of cell proliferation.[4][10][11]
Brequinar is known to be a potent, selective, and slow-binding inhibitor of hDHODH.[6][8] Kinetic studies have shown its inhibition is noncompetitive with respect to the substrate dihydroorotate and follows a mixed-type inhibition pattern concerning the co-substrate ubiquinone.[12] The primary mechanism of its antiproliferative and immunosuppressive effects is the suppression of de novo pyrimidine synthesis.[13]
References
- 1. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brequinar - Wikipedia [en.wikipedia.org]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 9. glpbio.com [glpbio.com]
- 10. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Head-to-Head Showdown: hDHODH-IN-1 vs. Leflunomide in the Quest for Potent Dihydroorotate Dehydrogenase Inhibition
For researchers, scientists, and drug development professionals, the pursuit of selective and potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) is a critical endeavor in the development of novel therapeutics for autoimmune diseases and cancer. This guide provides a detailed, data-driven comparison of two such inhibitors: the research compound hDHODH-IN-1 and the established immunosuppressive drug Leflunomide.
Leflunomide, a disease-modifying antirheumatic drug (DMARD), exerts its effects through its active metabolite, Teriflunomide, which inhibits hDHODH.[1][2][3] this compound, a more recent discovery, has emerged as a potent inhibitor in preclinical studies. This guide will dissect their mechanisms of action, compare their inhibitory potency and pharmacokinetic profiles based on available experimental data, and provide detailed protocols for key assays used in their evaluation.
Mechanism of Action: Targeting the De Novo Pyrimidine Biosynthesis Pathway
Both this compound and Leflunomide (via Teriflunomide) target the same critical enzyme: hDHODH. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[4][5][6] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[4][6] By blocking hDHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the suppression of proliferation.[6]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Teriflunomide have been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the available data provides a strong indication of their relative potencies.
| Parameter | This compound | Leflunomide (Teriflunomide) | Reference(s) |
| IC50 (hDHODH enzyme) | 25 nM | 130 nM, 411 nM, 600 nM, 773 nM | [1][7][8] |
| IC50 (Jurkat cell proliferation) | 20 nM | Not directly reported in the same study | |
| Kd (hDHODH enzyme) | Not Reported | 12 nM | [9] |
| Ki (hDHODH enzyme) | Not Reported | 179 nM | [9] |
Data Interpretation:
Based on the available IC50 values from enzymatic assays, This compound demonstrates significantly higher potency in inhibiting the hDHODH enzyme compared to Teriflunomide. The IC50 for this compound is consistently in the low nanomolar range, whereas the reported values for Teriflunomide are several-fold higher and show greater variability between studies.[1][7][8] The lower Kd and Ki values for Teriflunomide further characterize its binding affinity and inhibitory mechanism.[9]
Pharmacokinetic Profile: A Tale of Two Half-Lives
The pharmacokinetic properties of a drug are crucial for its therapeutic efficacy and dosing regimen. Here, this compound and Leflunomide exhibit stark differences.
| Parameter | This compound | Leflunomide (Teriflunomide) | Reference(s) |
| Half-life (t1/2) | 27–41 minutes | ~15-18 days | [5][10] |
| Metabolism | Not extensively reported | Leflunomide is a prodrug, rapidly converted to the active metabolite Teriflunomide. | [11] |
| Administration | Research Compound | Oral | [10] |
Data Interpretation:
Leflunomide is characterized by the extremely long half-life of its active metabolite, Teriflunomide , which is approximately 15 to 18 days.[5][10] This is attributed to extensive enterohepatic recirculation.[10] In contrast, This compound has a very short half-life of 27–41 minutes. This profound difference in pharmacokinetic profiles has significant implications for their potential therapeutic applications and dosing strategies. The long half-life of Teriflunomide allows for once-daily dosing but also means that the drug remains in the system for a prolonged period, which can be a concern in case of adverse events. The short half-life of this compound might necessitate more frequent administration or formulation strategies to extend its duration of action.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro hDHODH Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of hDHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric substrate.[1][12][13]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100.[1]
-
Recombinant human DHODH (hDHODH/ΔTM).
-
Test compounds (this compound, Teriflunomide) and DMSO (vehicle control) at various concentrations.
-
Substrates: 100 μM Coenzyme Q10 and 200 μM 2,6-dichloroindophenol (DCIP).[1]
-
Initiator: 500 μM Dihydroorotic acid.[12]
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate recombinant hDHODH with the test compound or DMSO in the assay buffer containing Coenzyme Q10 and DCIP for 30 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding dihydroorotic acid to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm at regular intervals using a microplate reader.[12][14]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (Jurkat Cells)
This assay assesses the cytostatic effect of the inhibitors on a rapidly proliferating T-cell line, providing a measure of their efficacy in a cellular context.
Protocol:
-
Cell Culture:
-
Culture Jurkat cells (human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO2 incubator.[15]
-
-
Assay Procedure:
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as the MTS assay. Add the MTS reagent to each well and incubate for 2-4 hours.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion: A Trade-off Between Potency and Pharmacokinetics
The head-to-head comparison of this compound and Leflunomide (via its active metabolite Teriflunomide) reveals a classic drug development trade-off.
This compound emerges as a highly potent inhibitor of the hDHODH enzyme, with IC50 values in the low nanomolar range, significantly surpassing the potency of Teriflunomide. However, its very short half-life presents a considerable challenge for its development as a therapeutic agent, likely requiring advanced formulation strategies or modified dosing regimens to maintain therapeutic concentrations.
Leflunomide/Teriflunomide , while being a less potent inhibitor on a molar basis, benefits from an exceptionally long half-life , which allows for convenient oral, once-daily dosing and has led to its successful clinical use.
For researchers in drug discovery, this compound represents a valuable tool for studying the acute effects of potent hDHODH inhibition and serves as a promising scaffold for the development of new inhibitors with optimized pharmacokinetic profiles. The well-characterized profile of Leflunomide/Teriflunomide provides a crucial benchmark for these endeavors. The choice between pursuing high potency or favorable pharmacokinetics will ultimately depend on the specific therapeutic goals and the potential to mitigate the inherent limitations of each compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Teriflunomide | TargetMol [targetmol.com]
- 3. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teriflunomide | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 10. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 15. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Validating hDHODH-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule interacts with its intended target within a cell is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of hDHODH-IN-1, a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH). We present supporting experimental data and detailed protocols for key validation techniques.
hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the treatment of cancers and autoimmune diseases.[1][2] Inhibition of hDHODH leads to depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1][2] Validating that this compound engages with hDHODH in a cellular context is paramount for its development as a therapeutic agent.
Comparative Analysis of Target Validation Methods
Several orthogonal methods can be employed to confirm the interaction of this compound with its target. Below is a comparison of the most common and effective techniques.
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Direct evidence of target binding in intact cells; applicable to various targets.[3][5] | Can be low-throughput; requires a specific antibody for detection.[6] |
| Biomarker Analysis (DHO Accumulation) | Inhibition of hDHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[7][8] | Robust and quantitative; reflects functional enzymatic inhibition.[9] | Indirect measure of target binding; requires mass spectrometry. |
| Cell Proliferation Assay with Uridine Rescue | Inhibition of pyrimidine synthesis by hDHODH inhibitors blocks cell growth, which can be rescued by exogenous uridine.[10] | Simple and high-throughput; confirms the on-target mechanism of action. | Indirect; other off-target effects could also inhibit proliferation. |
| DHODH Enzymatic Activity Assay | Measures the direct inhibitory effect of the compound on hDHODH enzyme activity in cell lysates.[11][12] | Direct measure of enzyme inhibition. | Does not confirm target engagement in intact cells; potential for artifacts from cell lysis. |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[3][5][13]
1. Cell Culture and Treatment:
-
Plate cells (e.g., human Jurkat or EL4 cells) at an appropriate density and allow them to adhere overnight.[8]
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Thermal Treatment:
-
After treatment, wash the cells with PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3-8 minutes in a thermal cycler, followed by cooling at room temperature for 5 minutes.[5][14]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Analyze the levels of soluble hDHODH by Western blotting using a specific anti-hDHODH antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Dihydroorotate (DHO) Biomarker Assay
This protocol is based on studies demonstrating DHO accumulation upon DHODH inhibition.[7][8]
1. Cell Culture and Treatment:
-
Culture cells as described for the CETSA protocol.
-
Treat cells with a dose-response range of this compound, a positive control inhibitor (e.g., Teriflunomide), and a vehicle control for 24-48 hours.[8]
2. Metabolite Extraction:
-
Harvest the cells and wash them with cold PBS.
-
Extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate.
-
Normalize the DHO levels to the total protein concentration or cell number.
4. Data Analysis:
-
Plot the normalized DHO levels against the concentration of this compound. A dose-dependent increase in DHO levels confirms functional inhibition of hDHODH.
Cell Proliferation Assay with Uridine Rescue
This assay indirectly confirms on-target activity by rescuing the anti-proliferative effects of hDHODH inhibition.[10]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a low density.
-
Treat the cells with a dilution series of this compound in the presence or absence of a rescuing concentration of uridine (e.g., 100 µM).[10] Include a vehicle control.
2. Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Measure cell proliferation using a standard method such as the XTT assay or by cell counting.[11]
3. Data Analysis:
-
Calculate the EC50 values for this compound in the presence and absence of uridine. A significant rightward shift in the EC50 curve in the presence of uridine indicates that the anti-proliferative effect of this compound is due to the inhibition of pyrimidine biosynthesis.[11]
Conclusion
Validating the cellular target engagement of this compound is a crucial step in its preclinical development. By employing a combination of direct and indirect methods such as CETSA, biomarker analysis, and proliferation assays with uridine rescue, researchers can build a strong body of evidence for its on-target activity. The detailed protocols and comparative analysis provided in this guide offer a robust framework for the rigorous evaluation of this compound and other DHODH inhibitors.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. CETSA [cetsa.org]
- 5. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells | PLOS One [journals.plos.org]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Comparative Analysis of hDHODH-IN-1: Cross-Reactivity with Other Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Due to the limited availability of specific cross-reactivity data for this compound against a broad panel of dehydrogenases, this guide utilizes data from the well-characterized and highly selective hDHODH inhibitor, brequinar, as a predictive surrogate. Brequinar's established selectivity profile offers valuable insights into the potential off-target interactions of potent hDHODH inhibitors.
Executive Summary
This compound is a potent inhibitor of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. The selectivity of such inhibitors is a critical parameter in drug development to minimize off-target effects and associated toxicities. Based on data from the structurally distinct but highly selective hDHODH inhibitor brequinar, it is anticipated that this compound exhibits a high degree of selectivity for mammalian DHODH with minimal cross-reactivity against other dehydrogenases.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of brequinar against DHODH from various species, highlighting its selectivity for the mammalian enzyme. This selectivity suggests a low potential for cross-reactivity with other human dehydrogenases.
| Target Enzyme | Organism/Cell Line | Inhibitor | IC50 / Ki | Citation |
| Dihydroorotate Dehydrogenase (DHODH) | Human | Brequinar | ~20 nM (IC50) | [1] |
| Dihydroorotate Dehydrogenase (DHODH) | Human | Brequinar | 5.2 nM (IC50) | [2] |
| Dihydroorotate Dehydrogenase (DHODH) | L1210 (Murine Leukemia) | Brequinar | 5-8 nM (Ki') | [3][4] |
| Dihydroorotate Dehydrogenase (DHODH) | Yeast | Brequinar | No Inhibition | [3][4] |
| Dihydroorotate Dehydrogenase (DHODH) | Escherichia coli | Brequinar | No Inhibition | [3][4] |
| Dihydroorotate Dehydrogenase (DHODH) | Zymobacterium oroticum | Brequinar | No Inhibition | [3][4] |
Experimental Protocols
Assessment of Dehydrogenase Inhibition (Cross-Reactivity Screening)
A common method to assess the inhibitory activity of a compound against a dehydrogenase is a spectrophotometric or fluorometric enzyme assay. The following protocol is a generalized approach for screening this compound against a panel of dehydrogenases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a selection of dehydrogenases.
Materials:
-
Recombinant human dehydrogenases (e.g., lactate dehydrogenase, malate dehydrogenase, glucose-6-phosphate dehydrogenase, etc.)
-
This compound (or other test inhibitor)
-
Appropriate substrates and cofactors for each dehydrogenase (e.g., NAD+/NADH, NADP+/NADPH)
-
Assay buffer specific to each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute each recombinant dehydrogenase to a working concentration in its specific assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the specific dehydrogenase, and the test inhibitor at various concentrations.
-
Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the specific substrate and cofactor to each well.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific cofactor being used (e.g., 340 nm for NADH or NADPH).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Below are diagrams illustrating the experimental workflow for assessing cross-reactivity and the signaling pathway of DHODH.
Caption: Experimental workflow for dehydrogenase cross-reactivity screening.
Caption: Role of hDHODH in the de novo pyrimidine biosynthesis pathway.
References
Illuminating the Interaction: A Guide to Confirming hDHODH-IN-1 Binding Kinetics
For researchers, scientists, and drug development professionals investigating novel inhibitors of human dihydroorotate dehydrogenase (hDHODH), understanding the precise binding kinetics is paramount. This guide provides a comparative overview of key biochemical assays used to elucidate the interaction between hDHODH and the potent inhibitor, hDHODH-IN-1. Detailed experimental protocols and comparative data with established inhibitors are presented to facilitate robust experimental design and data interpretation.
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for the development of therapeutics for cancer, autoimmune disorders, and viral infections. This compound has emerged as a potent inhibitor of this enzyme. To fully characterize its mechanism of action and therapeutic potential, a thorough investigation of its binding kinetics—the rates of association and dissociation from the enzyme—is essential. This guide outlines the primary biochemical assays employed for this purpose: enzyme inhibition assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Comparative Analysis of hDHODH Inhibitor Binding
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Kₑ (nM) |
| This compound | 25[1] | Not Reported | Not Reported |
| Brequinar | 4.5[2] | 1.8 - 8[3][4] | Not Reported |
| Teriflunomide | 773[5] | 179 | 12 |
Table 1: Comparison of Inhibitory Potency of hDHODH Inhibitors. This table summarizes the reported IC₅₀, Kᵢ, and Kₑ values for this compound, Brequinar, and Teriflunomide. Lower values indicate higher potency.
Key Biochemical Assays for Kinetic Analysis
A multi-faceted approach utilizing various biochemical assays is crucial for a comprehensive understanding of the binding kinetics of this compound.
Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay is a fundamental method to determine the inhibitory potency (IC₅₀ and Kᵢ) of a compound. It measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor.
Experimental Workflow: DCIP-Based Enzyme Inhibition Assay
Caption: Workflow for the DCIP-based hDHODH enzyme inhibition assay.
Detailed Experimental Protocol:
A detailed protocol for the DCIP-based enzyme inhibition assay is as follows[2][6][7][8][9]:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% (w/v) Triton X-100.
-
Recombinant human hDHODH is diluted in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
Substrate solution: 500 µM dihydroorotic acid.
-
Cofactor/Dye solution: 100 µM Coenzyme Q10 and 200 µM DCIP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate recombinant human hDHODH with varying concentrations of this compound for 30 minutes at room temperature (approximately 25°C).
-
Initiate the enzymatic reaction by adding the dihydroorotate substrate.
-
Immediately monitor the decrease in absorbance at 600-650 nm for 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to hDHODH activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) for the substrate is known.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (hDHODH). This allows for the direct determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵢ).
Experimental Workflow: Surface Plasmon Resonance (SPR)
References
- 1. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of inhibition of human and rat dihydroorotate dehydrogenase by atovaquone, lawsone derivatives, brequinar sodium and polyporic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of hDHODH-IN-1 in Acute Myeloid Leukemia: A Comparative Analysis Against the Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a representative human dihydroorotate dehydrogenase (hDHODH) inhibitor, analogous to hDHODH-IN-1, against the standard of care for Acute Myeloid Leukemia (AML). The data presented is synthesized from preclinical studies to offer an objective overview for researchers in oncology and drug development.
Introduction to hDHODH Inhibition in AML
The enzyme dihydroorotate dehydrogenase (DHODH) is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3] Rapidly proliferating cells, such as those in Acute Myeloid Leukemia (AML), are highly dependent on this pathway for their growth and survival.[4][5] hDHODH inhibitors, like this compound and its analogs such as Brequinar, function by blocking this essential metabolic step.[5][6][7] This targeted inhibition leads to the depletion of pyrimidine pools, which in turn can induce cell cycle arrest, differentiation, and apoptosis in AML cells.[5][6] This mechanism presents a promising therapeutic strategy for AML, potentially offering a more targeted approach compared to conventional chemotherapy.[5]
The current standard of care for many AML patients, particularly younger individuals, is a combination chemotherapy regimen known as "7 + 3".[8][9] This regimen consists of a continuous 7-day infusion of cytarabine (Ara-C) combined with a 3-day course of an anthracycline antibiotic, such as daunorubicin or idarubicin.[9][10] While effective in inducing remission in a significant portion of patients, this intensive chemotherapy is associated with substantial toxicity.[11]
This guide will compare the in vivo efficacy of a potent hDHODH inhibitor, Brequinar, as a proxy for this compound, with the standard "7 + 3" chemotherapy regimen in preclinical mouse models of AML.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of a representative hDHODH inhibitor (Brequinar) and the standard of care (Cytarabine + Daunorubicin) in preclinical AML xenograft models. The data is compiled from multiple studies to provide a comparative overview.
| Treatment Group | Animal Model | AML Cell Line | Key Efficacy Readouts | Reference |
| hDHODH Inhibitor (Brequinar) | NOD/SCID Mice | MLL/AF9 AML | - Decreased leukemia burden in bone marrow- Increased expression of myeloid differentiation markers (MAC1, Gr-1)- Prolonged survival | [6] |
| SCID Mice | THP1 (subcutaneous xenograft) | - Decreased tumor growth | [6] | |
| NOD/SCID Mice | HL60 (intravenous) | - Prolonged survival | [6] | |
| NOD/SCID Mice | OCI/AML3 (intravenous) | - Prolonged survival | [6] | |
| Standard of Care (Cytarabine + Daunorubicin) | Immunodeficient Mice | Primary human AML | - Reduced disease burden- Increased survival | [11] |
| BALB/c Mice | WEHI-3 | - Prolonged survival | [8][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of hDHODH inhibitors and a typical experimental workflow for evaluating their in vivo efficacy in AML xenograft models.
Caption: Mechanism of this compound in blocking pyrimidine biosynthesis.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Novel formulation of cytarabine and daunorubicin: A new hope in AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 10. mdpi.com [mdpi.com]
- 11. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
A Comparative Guide to the Binding Sites of hDHODH-IN-1 and Other Human Dihydroorotate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding site of the potent inhibitor hDHODH-IN-1 with other notable inhibitors of human dihydroorotate dehydrogenase (hDHODH). The information is supported by experimental data and detailed methodologies.
Human dihydroorotate dehydrogenase (hDHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. A deep understanding of how various inhibitors interact with the hDHODH binding site is paramount for the rational design of next-generation therapeutics. This guide focuses on a structural and quantitative comparison of this compound and other key inhibitors.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and other selected inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 (nM) | Reference Compound |
| This compound (compound 18d) | 25 | Potent Inhibitor |
| Brequinar | 5.2 | High-Potency Reference |
| Leflunomide (active metabolite A77 1726) | 411 | Clinically Used Immunosuppressant |
| H-006 | 3.8 | Potent Inhibitor |
| Indoluidin D | 210 | Novel Inhibitor Scaffold |
| BAY-2402234 | - | Novel Inhibitor Scaffold |
| Compound 1289 | - | Novel Inhibitor Scaffold |
| Compound 1291 | - | Novel Inhibitor Scaffold |
Structural Insights into Inhibitor Binding
hDHODH inhibitors typically bind within a hydrophobic tunnel that serves as the binding site for the electron acceptor, ubiquinone. This tunnel is located near the flavin mononucleotide (FMN) cofactor. Structural studies, primarily through X-ray crystallography, have revealed distinct binding modes and key interactions that govern inhibitor potency.
The Binding Mode of this compound (Compound 18)
Recent crystallographic studies have elucidated the binding mode of a potent inhibitor, compound 18, which is synonymous with this compound. A key feature of its interaction is the involvement of water molecules in mediating the binding. The crystal structure reveals that the dynamics of a protein loop involved in a gating mechanism at the cofactor-binding site are modulated by the presence of three water molecules. This water network fine-tunes the polarity and hydrophobicity of the binding pocket, with one water molecule directly contacting the pyridine moiety of the inhibitor.
Common Interaction Points for hDHODH Inhibitors
Across a range of inhibitors, several key amino acid residues consistently play a crucial role in forming interactions within the ubiquinone binding pocket. These include:
-
Gln47 and Arg136: These residues are frequently involved in forming hydrogen bonds with the polar functionalities of inhibitors. This interaction is characteristic of the "brequinar-like" binding mode, which is often associated with higher affinity.
-
Tyr356: This residue can also form hydrogen bonds with inhibitors, often characterizing a "nonbrequinar-like" binding mode.
-
Hydrophobic Residues (e.g., Met43, Leu46, Phe62, Leu68, Phe98, Met111, Leu359): These residues line the hydrophobic tunnel and form extensive van der Waals interactions with the non-polar parts of the inhibitors, contributing significantly to binding affinity.
The binding site exhibits a degree of conformational flexibility, with certain loops, such as the one between Leu68 and Arg72 at the entrance of the pocket, showing different conformations upon the binding of different inhibitors. This plasticity allows hDHODH to accommodate a diverse range of inhibitor scaffolds.
Visualizing the hDHODH Signaling Pathway and Inhibition
The following diagrams illustrate the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the mechanism of its inhibition.
Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to hDHODH-IN-1 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising strategy in cancer therapy.[1][2][3][4] Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[4][5][6][7] The investigational inhibitor, hDHODH-IN-1, with a potent IC50 of 25 nM, represents a key tool in exploring the therapeutic potential of this target.[8] This guide provides a comparative analysis of the synergistic effects observed when hDHODH inhibitors, exemplified by compounds like this compound and the well-studied Brequinar, are combined with other anti-cancer agents. The presented data, protocols, and pathway diagrams aim to facilitate further research and development in this promising area of oncology.
Quantitative Assessment of Synergistic Combinations
The synergistic potential of hDHODH inhibitors has been demonstrated across a range of cancer types and in combination with various drug classes. The following tables summarize key quantitative data from preclinical studies, primarily featuring the well-characterized DHODH inhibitor Brequinar as a surrogate for this compound, highlighting the enhanced efficacy of combination therapies.
Table 1: Synergistic Effects of DHODH Inhibitors with BCL2 Inhibitors in High-Grade B-cell Lymphoma (HGBCL)
| Cell Line | Drug Combination | Concentration Range | Key Findings | Reference |
| DB | Brequinar + Venetoclax | Brequinar: 0-10 µM; Venetoclax: 0-1 µM | Synergistic inhibition of cell survival. Brequinar downregulates MCL-1 and MYC, potentially overcoming Venetoclax resistance.[9] | [9] |
| SU-DHL4 | Brequinar + Venetoclax | Brequinar: 0-10 µM; Venetoclax: 0-1 µM | Combination treatment demonstrated synergetic tumor growth inhibition in xenograft models.[9] | [9] |
Table 2: Synergistic Effects of DHODH Inhibitors with Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma (MCL)
| Cell Line | Drug Combination | Key Findings | Reference |
| MCL cell lines | (R)-HZ05 + Tyrosine Kinase Inhibitors (e.g., Ibrutinib, Bemcentinib) | Synergistic induction of apoptosis. The combination demonstrated superior efficacy in tumor burden reduction and survival in preclinical models compared to single agents.[5][10] | [5][10] |
Table 3: Synergistic Effects of DHODH Inhibitors with DNA-Demethylating Agents in Myelodysplastic Syndromes (MDS)
| Cell Line | Drug Combination | Key Findings | Reference |
| MDS-L | PTC299 + Decitabine | Synergistic cytotoxic effects at all tested concentrations, with a very low combination index (<1). PTC299 enhanced the incorporation of decitabine into DNA.[11][12] | [11][12] |
| MDS-L | PTC299 + Azacitidine | Effective synergistic cytotoxicity observed.[11] | [11] |
| Primary MDS samples | PTC299 + Decitabine | Synergistic effect confirmed in primary patient samples.[12] | [12] |
Table 4: Synergistic Effects of DHODH Inhibitors with Other Anti-Cancer Agents
| Cancer Type | Drug Combination | Key Findings | Reference |
| Cervical Cancer | Brequinar + Cisplatin | Synergistically induced ferroptosis and downregulated the mTOR pathway both in vitro and in vivo.[13] | [13] |
| Acute Myeloid Leukemia (AML) | MEDS433 + Dipyridamole | Outstanding synergistic effect, leading to a dramatic increase in apoptosis in both AML cell lines and primary patient cells.[14] | [14] |
| Melanoma | Brequinar + Immune Checkpoint Blockade (anti-CTLA-4 + anti-PD-1) | Combination treatment significantly prolonged mouse survival compared to either therapy alone. Brequinar treatment upregulates antigen presentation pathway genes.[15] | [15] |
| AML and Multiple Myeloma | Novel DHODH inhibitor (cmpd 41) + anti-CD38 mAb | Synergy observed, with the combination resulting in complete tumor regression in a multiple myeloma xenograft model.[16] | [16] |
| Melanoma | Brequinar + Doxorubicin | Synergistically inhibited melanoma xenografts.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to assess drug synergy.
Cell Viability and Synergy Assessment (Checkerboard Assay)
This protocol is designed to determine the synergistic, additive, or antagonistic effects of two drugs on cell viability.
1. Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
2. Drug Preparation and Addition:
-
Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug. For a 7x7 matrix, prepare seven concentrations of each drug, typically centered around their respective IC50 values.
-
Add the single agents and combinations to the wells according to the checkerboard layout. Include vehicle-only controls.
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
4. Viability Measurement:
-
Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay or a resazurin-based assay.
-
For the SRB assay:
-
Fix cells with 10% trichloroacetic acid.
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base.
-
Read the absorbance at 510 nm.
-
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination relative to the vehicle control.
-
Determine the Combination Index (CI) using software like CompuSyn or SynergyFinder.[17] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess changes in protein expression levels within key signaling pathways upon drug treatment.
1. Cell Lysis:
-
Treat cells with the desired concentrations of this compound, the partner drug, or the combination for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, cleaved PARP, MYC, p-mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the synergistic interactions of hDHODH inhibitors.
Caption: Mechanism of this compound action on the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow for assessing drug synergy.
Caption: Synergistic induction of apoptosis by this compound and a BCL2 inhibitor.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for hDHODH-IN-1
The following provides essential safety and logistical information for the proper disposal of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE must be worn. This includes:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing
-
A suitable respirator if dust or aerosols may be generated[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation[1].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to avoid release into the environment [1]. Due to its toxicity to aquatic life, it must not be disposed of down the drain. All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all unused or waste this compound (both solid powder and solutions) in a dedicated, properly labeled hazardous waste container.
-
Items contaminated with this compound, such as pipette tips, empty vials, gloves, and bench paper, should also be collected in a designated hazardous waste container[2]. These items are considered "trace-contaminated" waste.
-
-
Container Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for "Harmful" and "Hazardous to the Aquatic Environment".
-
-
Spill Management :
-
In the event of a spill, collect the spillage immediately[1].
-
Use an absorbent material for liquid spills.
-
Carefully sweep up solid spills, avoiding dust generation.
-
All cleanup materials must be placed in the designated hazardous waste container.
-
Wash the spill area thoroughly after material collection[1].
-
-
Final Disposal :
-
Dispose of the sealed and labeled hazardous waste container through an approved and licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) office[1][3].
-
The disposal method will likely involve incineration at a permitted facility to ensure complete destruction of the compound[3].
-
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 278.31 g/mol | [1][4] |
| Chemical Formula | C₁₇H₁₄N₂O₂ | [1][4] |
| IC₅₀ (hDHODH) | 25 nM | [5] |
| Solubility in DMSO | 56 mg/mL (201.21 mM) | [6] |
| Storage (Powder) | -20°C (Stable for 2-3 years) | [6][7] |
| Storage (in Solvent) | -80°C (Up to 1 year); -20°C (Up to 1 month) | [5][6] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the handling and disposal workflow for this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision logic for the proper disposal of this compound waste.
References
- 1. This compound|1173715-42-8|MSDS [dcchemicals.com]
- 2. ph.health.mil [ph.health.mil]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | hDHODH Inhibitor | DC Chemicals [dcchemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling hDHODH-IN-1
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of hDHODH-IN-1, a potent human dihydroorotate dehydrogenase inhibitor. Adherence to these guidelines is essential for ensuring personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As with many new chemical entities, it is prudent to treat it as a highly potent compound, especially in its powdered form, which poses an inhalation risk[2].
Personal Protective Equipment (PPE) Protocol
All personnel must use the following PPE when handling this compound. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional protection is required.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and potential splashes[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Inspect gloves before each use[1][3]. |
| Body Protection | Impervious laboratory coat or gown | Protects against contamination of personal clothing[1]. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when handling the powdered form to prevent inhalation[1]. Use in a well-ventilated area or fume hood[1]. |
Step-by-Step Handling and Operational Plan
Follow this workflow to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Handling:
-
When weighing the powdered form of this compound, use a ventilated balance enclosure or a fume hood to contain any airborne particles[2].
-
To prepare stock solutions, carefully add the solvent to the vial containing the compound. All manipulations should be performed within the fume hood.
-
-
Storage:
-
Spill Management:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a sealed, clearly labeled container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., stock solutions, experimental media) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed[4]. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated hazardous waste bag and seal it before disposal. |
All waste must be disposed of through an approved waste disposal plant[1]. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for pickup by a licensed hazardous waste disposal company[5]. Ensure all waste containers are clearly labeled with the contents[4].
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | If swallowed, rinse mouth with water. Call a poison control center or doctor immediately for treatment advice[1]. |
For any exposure, it is critical to seek medical advice promptly. Provide the medical personnel with the Safety Data Sheet (SDS) for this compound. An accessible safety shower and eye wash station are mandatory in the handling area[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
